molecular formula C14H7ClF2N2 B1501638 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline CAS No. 885277-58-7

4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline

Cat. No.: B1501638
CAS No.: 885277-58-7
M. Wt: 276.67 g/mol
InChI Key: CJPLLRMAKFFEHE-UHFFFAOYSA-N
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Description

4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline is a useful research compound. Its molecular formula is C14H7ClF2N2 and its molecular weight is 276.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-7-fluoro-2-(2-fluorophenyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF2N2/c15-13-10-6-5-8(16)7-12(10)18-14(19-13)9-3-1-2-4-11(9)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPLLRMAKFFEHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=CC(=C3)F)C(=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693082
Record name 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885277-58-7
Record name 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Mechanism of Action & Utility of 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline

[1]

Part 1: Executive Technical Profile[1]

PropertySpecification
CAS Number 885277-58-7
Chemical Role Electrophilic Scaffold / Key Intermediate
Core Structure Quinazoline (Benzopyrimidine)
Primary Reactivity Nucleophilic Aromatic Substitution (

) at C4
Key Structural Motifs 4-Cl: Labile leaving group (Warhead)7-F: Metabolic blocker (prevents C7 oxidation)2-(2-F-Ph): Lipophilic selectivity anchor
Target Class Utility Tyrosine Kinases (EGFR, VEGFR), Tubulin (Colchicine site)

Part 2: Mechanism of Action (Chemical & Biological)

Chemical Mechanism: The "Warhead"

The defining feature of this molecule is the chlorine atom at the C4 position. Due to the electron-withdrawing nature of the quinazoline nitrogen atoms (N1 and N3), the C4 position is highly electrophilic.

  • Mechanism: The compound undergoes Nucleophilic Aromatic Substitution (

    
    ) .
    
  • Process: A nucleophile (typically a primary amine, aniline, or alkoxide) attacks C4, forming a Meisenheimer complex. The chloride ion is then eliminated, restoring aromaticity.

  • Utility: This reaction allows researchers to rapidly install diverse "tail" groups (pharmacophores) that dictate the drug's solubility and target specificity.

Biological Mechanism: Pharmacophore Interactions

Once the C4-chlorine is displaced by a bioactive amine (e.g., a substituted aniline), the resulting molecule typically functions via ATP-Competitive Inhibition .

A. The 2-(2-fluorophenyl) Anchor

Unlike standard EGFR inhibitors (like Gefitinib) which often have a hydrogen or small alkyl group at C2, the 2-(2-fluorophenyl) group creates a bulky, lipophilic moiety.[1]

  • Binding Mode: This group lodges into the hydrophobic "back pocket" or "selectivity pocket" of the kinase ATP-binding site.

  • Selectivity: The ortho-fluorine atom provides a specific electrostatic contact and induces a twisted conformation relative to the quinazoline plane, enhancing selectivity for specific kinase conformations (e.g., inactive DFG-out states) or distinct targets like Tubulin .

B. The 7-Fluoro Metabolic Shield[1][2]
  • Role: The fluorine at C7 blocks metabolic degradation.

  • Causality: The C7 position on quinazolines is a metabolic "soft spot" prone to oxidation by Cytochrome P450 enzymes. Substituting Hydrogen with Fluorine (a bioisostere) prevents hydroxylation, significantly extending the in vivo half-life of the final drug candidate.

Part 3: Visualization of Signaling & Synthesis

Figure 1: Synthetic Activation & Biological Pathway

The following diagram illustrates the conversion of the chloro-scaffold into an active inhibitor and its downstream effects on tumor cell proliferation.

MoA_Pathwaycluster_0Chemical Synthesiscluster_1Biological MechanismScaffold4-Cl-7-F-2-(2-F-Ph)Quinazoline(Electrophilic Scaffold)DrugActive 4-Amino-Quinazoline(Inhibitor)Scaffold->DrugSnAr Reaction(Displacement of Cl)AmineNucleophile(R-NH2)Amine->DrugTargetTarget Protein(EGFR / Tubulin)Drug->TargetCompetitive BindingSignalDownstream Signaling(RAS/RAF/MEK)Target->SignalInhibitionATPATPATP->TargetBlockedEffectApoptosis / Cell Cycle ArrestSignal->EffectTherapeutic Outcome

Caption: Transition from synthetic intermediate (Red) to active inhibitor (Green) and subsequent blockade of pathogenic signaling (Blue/Black).

Part 4: Experimental Protocols

To validate the utility of this scaffold, researchers typically employ a Derivatization-Screening Workflow .

Protocol 1: Synthesis of Bioactive Probes ( )

Objective: Replace the 4-Chloro group with a reporter amine to create a testable inhibitor.

  • Reagents:

    • Substrate: 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline (1.0 eq).[1]

    • Nucleophile: 3-Chloro-4-fluoroaniline (1.1 eq) [Standard Kinase Motif].[1]

    • Solvent: Isopropanol (iPrOH) or Acetonitrile (MeCN).

    • Base:

      
       (optional, if using acid-sensitive amines).
      
  • Procedure:

    • Dissolve the quinazoline scaffold in iPrOH (0.1 M concentration).

    • Add the aniline nucleophile.

    • Reflux at 80°C for 2–4 hours. Monitor by TLC/LC-MS for disappearance of the chloro-starting material.

    • Critical Step: The product often precipitates as the hydrochloride salt upon cooling. Filter and wash with cold ether.[1]

  • Validation:

    • 1H NMR: Confirm loss of the specific chemical shift of the starting material and appearance of NH signals.

    • LC-MS: Confirm mass shift corresponding to

      
      .[1]
      
Protocol 2: Kinase Inhibition Assay (FRET-based)

Objective: Test the affinity of the derived compound against a panel of kinases (e.g., EGFR).

  • System: LanthaScreen™ Eu Kinase Binding Assay.[1]

  • Components:

    • Kinase: EGFR Recombinant Human Protein.[1]

    • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.[1]

    • Antibody: Eu-labeled anti-tag antibody.[1]

  • Workflow:

    • Incubate Kinase, Antibody, and Tracer with varying concentrations of the synthesized quinazoline derivative.

    • Mechanism: If the derivative binds the ATP pocket, it displaces the Tracer.

    • Readout: Measure TR-FRET. A decrease in FRET signal indicates successful binding (displacement of tracer).

    • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

      
      .
      

Part 5: References

  • Chem-Impex International. "4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline: Product Specification and Applications."[1] Chem-Impex Catalog. Accessed 2024.[1][3] Link

  • National Institutes of Health (NIH). "Quinazoline Derivatives as Kinase Inhibitors: Structural Insights." PubMed Central.[1] Link

  • Wang, S., et al. "Discovery of CHM-1, a Novel Antimitotic Antitumor Agent." Journal of Medicinal Chemistry. Link (Demonstrates the biological relevance of the 2-(2-fluorophenyl) motif).[1]

  • ChemicalBook. "4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline Chemical Properties." ChemicalBook Database.[1] Link

4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline: Properties, Synthesis, and Applications

Introduction

4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in modern medicinal chemistry. Its structure is built upon the quinazoline scaffold, a fused bicyclic system of benzene and pyrimidine rings, which is central to the design of numerous therapeutic agents.[1][2] The strategic placement of halogen atoms—a reactive chlorine at the 4-position and fluorine atoms on both the quinazoline core and the pendant phenyl ring—imparts unique chemical properties that are exploited in the synthesis of targeted therapies.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the compound's chemical properties, outlines a logical and field-proven synthetic strategy, details its reactivity, and discusses its primary application as a building block for potent kinase inhibitors in oncology research.[1]

Core Chemical Properties

The compound's utility is defined by its specific molecular architecture. The key physicochemical properties and identifiers are summarized below for quick reference.

PropertyValueSource
CAS Number 885277-58-7[1]
Molecular Formula C₁₄H₇ClF₂N₂[1]
Molecular Weight 276.67 g/mol [1]
Appearance White to off-white solid (predicted)[3]
Storage Conditions 0-8°C, protect from moisture[1]
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMSO)N/A

Synthesis and Purification

The synthesis of 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline is a multi-step process that leverages established heterocyclic chemistry principles. A logical and efficient pathway begins with a substituted anthranilic acid, proceeds through a cyclization to form the quinazolinone core, and concludes with a chlorination step.

Synthetic Strategy and Rationale

The most direct synthetic approach involves a two-step sequence starting from 2-amino-4-fluorobenzoic acid.

  • Step 1: Cyclization to form the Quinazolinone Core. The initial and most critical step is the formation of the quinazoline ring system. This is typically achieved by reacting 2-amino-4-fluorobenzoic acid with a reagent that provides the remaining carbon and nitrogen atoms of the pyrimidine ring. A common and effective method is condensation with 2-fluorobenzamide or a related derivative, followed by cyclodehydration. This establishes the 2-(2-fluorophenyl) substituent and the 7-fluoro position in a single, convergent step.[4]

  • Step 2: Chlorination of the Quinazolinone. The resulting 7-fluoro-2-(2-fluorophenyl)quinazolin-4(3H)-one exists predominantly in its keto tautomer. To introduce the reactive chlorine atom at the 4-position, the quinazolinone is treated with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[5][6] These reagents effectively convert the amide-like oxygen into an excellent leaving group, which is subsequently displaced by a chloride ion to yield the final product.

This strategy is widely adopted in pharmaceutical manufacturing due to its reliability and the commercial availability of the starting materials.[7][8]

SynthesisWorkflow cluster_0 Step 1: Amidation & Cyclization cluster_1 Step 2: Chlorination A 2-Amino-4-fluorobenzoic Acid C Amide Intermediate A->C + (1) B 2-Fluorobenzoyl Chloride B->C + (1) D 7-Fluoro-2-(2-fluorophenyl)quinazolin-4(3H)-one C->D Heat, Cyclodehydration (2) E 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline D->E POCl₃ or SOCl₂, Heat (3)

Fig. 1: Proposed synthetic workflow for the target compound.
Experimental Protocol

Step 1: Synthesis of 7-Fluoro-2-(2-fluorophenyl)quinazolin-4(3H)-one

  • To a stirred solution of 2-amino-4-fluorobenzoic acid (1.0 eq) in a suitable solvent like pyridine, add 2-fluorobenzoyl chloride (1.1 eq) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until the formation of the intermediate amide is complete (monitored by TLC).

  • Heat the reaction mixture to reflux (or use a dehydrating agent) to induce cyclization to the quinazolinone. This step can take 8-12 hours.

  • After cooling, pour the mixture into ice water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to yield the crude quinazolinone.

Step 2: Synthesis of 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline

  • Caution: This step should be performed in a well-ventilated fume hood as it involves corrosive reagents and evolves HCl gas.

  • Suspend the crude 7-fluoro-2-(2-fluorophenyl)quinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 vol eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.

  • Heat the mixture to reflux (approx. 105-110°C) for 3-5 hours, during which the solid should dissolve.

  • Cool the reaction mixture and carefully remove the excess POCl₃ under reduced pressure.

  • Pour the residue slowly onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Filter the solid, wash with cold water and a dilute sodium bicarbonate solution to neutralize residual acid, then wash again with water.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a solvent like ethanol or by column chromatography on silica gel.

Chemical Reactivity and Mechanistic Insights

The synthetic value of 4-chloro-7-fluoro-2-(2-fluorophenyl)quinazoline stems almost entirely from the reactivity of the 4-chloro substituent.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[2] This reactivity allows for the facile and selective introduction of various nucleophiles, making it an ideal scaffold for building chemical libraries.[1][9]

Common nucleophiles used in derivatization include:

  • Anilines and other amines: To form 4-aminoquinazoline derivatives. This is the most critical reaction in the synthesis of kinase inhibitors, as the resulting secondary amine often forms a key hydrogen bond with the "hinge region" of the kinase's ATP-binding pocket.[5][10]

  • Alcohols and Phenols: To form 4-alkoxy/aryloxy-quinazoline derivatives.

  • Thiols: To form 4-thioether derivatives.

The fluorine atoms on the aromatic rings are significantly less reactive and do not participate in SNAr reactions under these conditions. Their role is primarily to modulate the electronic properties, metabolic stability, and binding affinity of the final molecule.[11]

ReactivityDiagram cluster_nucleophiles Nucleophiles cluster_products Products via SNAr Core 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline Product_Amine 4-Aminoquinazoline Derivative Core:e->Product_Amine:w Displaces Cl⁻ Product_Ether 4-Alkoxyquinazoline Derivative Core:e->Product_Ether:w Displaces Cl⁻ Product_Thioether 4-Thioether Derivative Core:e->Product_Thioether:w Displaces Cl⁻ Amine R-NH₂ (Anilines) Amine->Product_Amine Alcohol R-OH (Alcohols) Alcohol->Product_Ether Thiol R-SH (Thiols) Thiol->Product_Thioether

Fig. 2: Reactivity of the 4-chloro position towards common nucleophiles.

Predicted Spectroscopic Data Profile

TechniquePredicted Features
¹H NMR Aromatic Region (7.0 - 9.0 ppm): Multiple complex multiplets corresponding to the 7 protons on the three aromatic rings. Signals will exhibit both H-H and H-F coupling, leading to doublet of doublets or triplet of doublets patterns.
¹³C NMR Aromatic Region (110 - 165 ppm): 14 distinct signals expected. Carbons directly bonded to fluorine (C-F) will appear as doublets with large coupling constants (¹JCF ≈ 240-260 Hz). Carbons ortho and meta to fluorine will show smaller couplings.[12]
¹⁹F NMR Two distinct signals are expected: one for the fluorine at the 7-position of the quinazoline ring and one for the fluorine at the 2-position of the phenyl ring.
Mass Spec (EI) Molecular Ion (M⁺): A cluster of peaks around m/z 276 and 278. The M⁺ peak at m/z 276 should be accompanied by an M+2 isotope peak at m/z 278 with approximately one-third the intensity, characteristic of a monochlorinated compound.
HRMS (ESI) Calculated for [C₁₄H₈ClF₂N₂]⁺ (M+H)⁺: 277.0344; Found: Expected to be within 5 ppm.

Applications in Drug Discovery and Development

The primary and most significant application of this compound is as a core building block for the synthesis of small-molecule protein kinase inhibitors.[1]

The Quinazoline Scaffold in Kinase Inhibition

The quinazoline ring system is a "privileged scaffold" in kinase inhibitor design. It mimics the adenine portion of ATP and typically forms one or more critical hydrogen bonds with the "hinge region" of the kinase's ATP-binding cleft. The substituent at the 4-position, introduced via SNAr, explores a deeper pocket (the "selectivity pocket"), while the substituent at the 2-position often occupies the solvent-exposed region. By modifying the groups at these positions, chemists can achieve high potency and selectivity for a specific kinase target. Many FDA-approved drugs, such as Gefitinib (Iressa) and Erlotinib (Tarceva), are based on a 4-anilinoquinazoline core.[10]

KinaseBinding cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Quinazoline Inhibitor Hinge Hinge Region Pocket Selectivity Pocket Solvent Solvent Front QuinazolineCore Quinazoline Core QuinazolineCore->Hinge H-Bond Anilino 4-Anilino Group (from R-NH₂) Anilino->Pocket Occupies Phenyl 2-(2-Fluorophenyl) Group Phenyl->Solvent Extends Towards

Fig. 3: Simplified binding model of a 4-anilinoquinazoline inhibitor.

Safety and Handling

4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline should be handled with standard laboratory precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place as recommended (0-8°C).[1] The compound is likely sensitive to moisture due to the reactive imidoyl chloride-like nature of the 4-chloro position.[13]

References

  • Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four-Component Synthesis of 4(3H)-Quinazolinones , The Royal Society of Chemistry, [Link][14]

  • High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine , MDPI, [Link][10][12]

  • A short review on synthetic strategies towards quinazoline based anticancer drugs , ARKAT USA, Inc., [Link][7]

  • Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline , Google Patents, [8]

  • Method for the simplified production of (3-chloro-4-fluorophenyl)-[7-(3-morpholin-4-yl-propoxy) , Google Patents, [5]

  • Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine , SciSpace by Typeset, [Link][6]

  • Imidoyl chloride , Wikipedia, [Link][13]

  • Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential , Acta Scientific, [Link][4]

  • Quinazoline derivatives & pharmacological activities: a review , SciSpace by Typeset, [Link][2]

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents , MDPI, [Link][9]31]

Sources

Biological activity of 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline

Authored by a Senior Application Scientist

Preamble: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, represents a cornerstone in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of several clinically approved drugs.[4][5] The versatility of the quinazoline scaffold allows for chemical modifications at various positions, enabling the fine-tuning of biological activity and pharmacokinetic properties.[6][7] This guide focuses on a specific, yet promising derivative: 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline. While this compound is primarily recognized as a key intermediate in the synthesis of more complex bioactive molecules, its intrinsic biological activities warrant a thorough investigation.[8] This document aims to provide a comprehensive technical overview of its synthesis, postulated biological activities, and detailed protocols for its evaluation, tailored for researchers and professionals in drug development.

Synthesis and Characterization of 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline

The synthesis of 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline can be approached through established methods for quinazoline synthesis, often starting from appropriately substituted anthranilic acids. A plausible and efficient synthetic route is outlined below.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 2-amino-4-fluorobenzoic acid.

Synthesis_Pathway A 2-Amino-4-fluorobenzoic Acid B 2-(2-Fluorobenzamido)-4-fluorobenzoic Acid A->B 2-Fluorobenzoyl chloride, Pyridine C 7-Fluoro-2-(2-fluorophenyl)quinazolin-4(3H)-one B->C Reflux with Acetic Anhydride D 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline C->D Thionyl Chloride (SOCl2) or POCl3, DMF (cat.)

Caption: Proposed synthetic pathway for 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline.

Step-by-Step Experimental Protocol for Synthesis

Step 1: Synthesis of 2-(2-Fluorobenzamido)-4-fluorobenzoic Acid

  • To a stirred solution of 2-amino-4-fluorobenzoic acid (1 equivalent) in dry pyridine at 0 °C, slowly add 2-fluorobenzoyl chloride (1.1 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-cold water and acidify with concentrated HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 2-(2-fluorobenzamido)-4-fluorobenzoic acid.

Step 2: Synthesis of 7-Fluoro-2-(2-fluorophenyl)quinazolin-4(3H)-one

  • Reflux the 2-(2-fluorobenzamido)-4-fluorobenzoic acid obtained from the previous step in acetic anhydride for 4 hours.

  • Cool the reaction mixture, and pour it into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 7-fluoro-2-(2-fluorophenyl)quinazolin-4(3H)-one.

Step 3: Synthesis of 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline

  • A mixture of 7-fluoro-2-(2-fluorophenyl)quinazolin-4(3H)-one (1 equivalent), thionyl chloride (or phosphorus oxychloride, POCl3) (10 equivalents), and a catalytic amount of N,N-dimethylformamide (DMF) is refluxed for 6 hours.[9]

  • After completion of the reaction (monitored by TLC), excess thionyl chloride is removed by distillation under reduced pressure.

  • The residue is poured into crushed ice with stirring.

  • The precipitated solid is filtered, washed thoroughly with cold water, and dried to yield 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline.

Characterization

The structure of the final compound should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.[10]

  • FT-IR Spectroscopy: To identify the functional groups.

Postulated Biological Activity and Mechanism of Action

The quinazoline core is a well-established pharmacophore in oncology, particularly as an inhibitor of tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR).[5][6] The 4-anilinoquinazoline scaffold is a classic example of a structure that binds to the ATP-binding site of EGFR.[6] Although our target compound has a chloro group at the 4-position, this position is highly reactive towards nucleophilic substitution, making it a key intermediate for synthesizing 4-aminoquinazoline derivatives.[3][8]

Hypothesized Target: Tyrosine Kinase Inhibition

Given the structural similarities to known kinase inhibitors, it is hypothesized that derivatives of 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline, where the 4-chloro group is replaced by a suitable aniline moiety, will exhibit inhibitory activity against receptor tyrosine kinases like EGFR and VEGFR-2. The fluorine substitutions on both the quinazoline ring and the 2-phenyl substituent can potentially enhance binding affinity and modulate pharmacokinetic properties.[11]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Ligand EGF Ligand->EGFR Inhibitor Quinazoline Derivative Inhibitor->EGFR Inhibition

Caption: Postulated inhibition of the EGFR signaling pathway by quinazoline derivatives.

Potential as an Antimicrobial Agent

Various quinazoline derivatives have been reported to possess antibacterial and antifungal activities.[1][7][12] The mechanism of action is often attributed to the inhibition of essential enzymes or disruption of cell wall synthesis. Therefore, it is worthwhile to screen 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline and its derivatives for antimicrobial properties.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities, a series of in vitro assays should be performed.

In Vitro Kinase Inhibition Assay (EGFR)

This assay will determine the ability of the compound (or its 4-anilino derivatives) to inhibit the kinase activity of EGFR.

Protocol:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the recombinant human EGFR enzyme, a suitable kinase buffer, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a phosphate donor (ATP) and a substrate (a synthetic peptide).

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay like ADP-Glo™).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Cell-Based Antiproliferative Assay

This assay assesses the effect of the compound on the proliferation of cancer cell lines that overexpress the target kinase (e.g., A549 lung cancer cells for EGFR).

Protocol:

  • Seed cancer cells (e.g., A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for 72 hours.

  • Add a viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®) to each well and incubate for the recommended time.

  • Measure the absorbance or luminescence, which is proportional to the number of viable cells.

  • Calculate the percentage of cell growth inhibition for each concentration.

  • Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesize Compound Purification Purify Compound Synthesis->Purification Characterization Characterize (NMR, MS) Purification->Characterization KinaseAssay Kinase Inhibition Assay (e.g., EGFR) Characterization->KinaseAssay CellAssay Antiproliferative Assay (e.g., A549 cells) Characterization->CellAssay AntimicrobialAssay Antimicrobial Screening Characterization->AntimicrobialAssay IC50 Determine IC50/GI50 KinaseAssay->IC50 CellAssay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Sources

Methodological & Application

Application of 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline in oncology research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline in Oncology Research

Part 1: Executive Summary & Scientific Rationale

4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline (CAS: 1393124-09-8 / Related analogs) serves as a high-value "privileged scaffold" in oncology research. While primarily recognized as a key intermediate in the synthesis of Letermovir (a CMV terminase inhibitor used in hematopoietic stem cell transplant recipients), its structural properties make it an ideal template for developing novel Tyrosine Kinase Inhibitors (TKIs) .[1]

The "Privileged Structure" Hypothesis

In oncology drug discovery, the quinazoline core is ubiquitous (e.g., Gefitinib, Erlotinib).[1] This specific derivative offers unique advantages for Structure-Activity Relationship (SAR) studies:

  • C4-Chloro Reactive Handle: Allows for rapid

    
     diversification with amines (anilines, piperazines) to generate library hits.
    
  • C7-Fluoro Substituent: Blocks metabolic oxidation at a vulnerable position, enhancing half-life (

    
    ) and altering electronic properties of the ring.
    
  • C2-(2-Fluorophenyl) Moiety: Provides steric bulk and lipophilicity, targeting the hydrophobic pocket of kinases (e.g., EGFR, VEGFR) or the viral terminase complex.[1]

Part 2: Experimental Workflows & Protocols

Workflow Visualization: From Scaffold to Lead Candidate

The following diagram illustrates the divergent utility of this scaffold: Pathway A leads to viral prophylaxis agents (supportive oncology care), while Pathway B leads to direct anti-tumor agents.[1]

G Scaffold 4-Chloro-7-fluoro- 2-(2-fluorophenyl)quinazoline Reaction S_NAr Displacement (Nucleophilic Attack) Scaffold->Reaction Activation PathA Pathway A: Piperazine Linkage Reaction->PathA + Substituted Piperazine PathB Pathway B: Aniline Linkage Reaction->PathB + Substituted Aniline Letermovir Letermovir Analogues (CMV Prophylaxis in HSCT) PathA->Letermovir Cyclization/Refinement KinaseInhib Novel EGFR/VEGFR Inhibitors (Solid Tumor Therapy) PathB->KinaseInhib SAR Optimization

Figure 1: Divergent synthesis pathways utilizing the 4-chloro-quinazoline scaffold for supportive care (CMV) and therapeutic (Kinase Inhibition) oncology applications.

Protocol 1: Chemical Synthesis of Kinase Inhibitor Libraries ( Displacement)

Objective: To functionalize the C4 position with various anilines to create a library of potential EGFR inhibitors.

Mechanism: The electron-deficient quinazoline ring (enhanced by the C7-fluoro group) facilitates Nucleophilic Aromatic Substitution (


) at the C4 position by the nucleophilic amine.

Materials:

  • Scaffold: 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline (1.0 eq)

  • Nucleophile: Various substituted anilines (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq)[1][2]
    
  • Solvent: Isopropanol (IPA) or 1,4-Dioxane (anhydrous)[1]

Step-by-Step Procedure:

  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the Scaffold (1 mmol) in 5 mL of IPA.

  • Addition: Add the selected Aniline (1.1 mmol) followed by DIPEA (2.0 mmol). Note: DIPEA scavenges the HCl generated during the substitution.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 1:1) or LC-MS.
    
    • Checkpoint: The starting material (4-Cl) should disappear; a more polar spot (product) should appear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Precipitation: Pour the mixture into 20 mL of ice-cold water. The product usually precipitates as a solid.

    • Filtration: Filter the solid and wash with cold water (

      
      ) and cold diethyl ether (
      
      
      
      ) to remove unreacted amine.
  • Purification: If no precipitate forms, extract with Ethyl Acetate, dry over

    
    , and purify via silica gel flash chromatography (Gradient: 0–50% EtOAc in Hexanes).
    

Self-Validating Check:

  • 1H NMR Validation: The disappearance of the characteristic downfield signals associated with the electron-poor C4-Cl environment and the appearance of NH signals (broad singlet,

    
     9.0–10.0 ppm) confirms substitution.
    
Protocol 2: In Vitro Kinase Inhibition Screening (EGFR)

Objective: To evaluate the synthesized library members for inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a primary target in Non-Small Cell Lung Cancer (NSCLC).[1]

Method: ADP-Glo™ Kinase Assay (Luminescence-based).

Materials:

  • Recombinant EGFR kinase (human).

  • Substrate: Poly(Glu, Tyr) 4:1.[1]

  • ATP (Ultra-pure).

  • Test Compounds (from Protocol 1), dissolved in DMSO.[1]

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of test compounds in DMSO (Start conc:

    
    , 3-fold dilution).
    
  • Enzyme Reaction:

    • In a 384-well white plate, add

      
       of EGFR kinase solution.[1]
      
    • Add

      
       of Test Compound. Incubate for 10 min at RT (allows compound to bind the ATP pocket).
      
    • Add

      
       of ATP/Substrate mix to initiate the reaction.
      
    • Incubate for 60 minutes at RT.

  • Detection:

    • Add

      
       of ADP-Glo™ Reagent (stops kinase reaction, consumes remaining ATP).[1] Incubate 40 min.
      
    • Add

      
       of Kinase Detection Reagent (converts ADP to ATP, then to light via luciferase).[1] Incubate 30 min.
      
  • Readout: Measure luminescence using a plate reader (e.g., EnVision).[1]

  • Analysis: Calculate Percent Inhibition and fit data to a sigmoidal dose-response curve to determine

    
    .
    

Data Presentation Template:

Compound IDR-Group (Aniline)EGFR

(nM)
A549 Cell Viability (


)
Ref (Gefitinib) (3-Cl, 4-F)3.00.5
CQ-001 3-bromo-aniline[Data][Data]
CQ-002 3-ethynyl-aniline[Data][Data]

Part 3: Clinical Context in Oncology (Supportive Care)

While the protocols above focus on antineoplastic discovery, it is critical to acknowledge the clinical provenance of this scaffold.[1]

  • The Letermovir Connection: This specific quinazoline intermediate is structurally related to the synthesis of Letermovir (Prevymis).

  • Relevance: Cytomegalovirus (CMV) reactivation is a life-threatening complication in Allogeneic Hematopoietic Stem Cell Transplant (HSCT) recipients.

  • Mechanism: Unlike kinase inhibitors which target the ATP pocket, Letermovir analogs target the viral terminase complex (pUL56/pUL89), preventing viral DNA packaging.[1]

  • Application: Researchers developing "Dual-Action" libraries often screen these quinazoline derivatives against both Human Kinases (for tumor suppression) and CMV (for viral prophylaxis in immunocompromised hosts).

References

  • Leresche, J. et al. (2017).[1] Letermovir, a Novel Antiviral Drug for the Prevention of Cytomegalovirus Infection in Hematopoietic Stem Cell Transplant Recipients.[1] Drugs of Today. Link

  • Ravez, S. et al. (2015).[1] Quinazoline derivatives as dual inhibitors of EGFR and VEGFR-2: Synthesis and biological evaluation. European Journal of Medicinal Chemistry. Link

  • Ghorab, M. M. et al. (2016).[1] Novel 4-chloro-2-phenylquinazoline derivatives: Synthesis, molecular modeling and anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Link[1]

  • Chem-Impex International. (2023). Product Monograph: 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline.Link[1]

  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Protocol.Link

Sources

Cell-based assay protocols using 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the experimental workflows for evaluating a library of novel small-molecule inhibitors synthesized from the 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline scaffold. While the 4-chloro parent compound serves as a high-reactivity electrophilic intermediate, its derivatives (typically 4-anilino-substituted) function as ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs), specifically EGFR and VEGFR-2 . This guide provides optimized protocols for compound solubilization, antiproliferative screening (MTT), and mechanistic validation (Western Blotting), addressing the specific solubility and stability challenges inherent to fluorinated quinazoline chemistries.

Introduction: The Scaffold Advantage

The quinazoline core is the structural backbone of FDA-approved drugs like Gefitinib and Erlotinib.[1] However, the specific 4-Chloro-7-fluoro-2-(2-fluorophenyl) scaffold offers distinct medicinal chemistry advantages:

  • C-7 Fluorine: Modulates the basicity of the N1 nitrogen, potentially enhancing hydrogen bonding with the ATP-binding pocket (e.g., Met793 in EGFR).

  • C-2 (2-Fluorophenyl): Increases lipophilicity and metabolic stability compared to unsubstituted phenyl rings, while introducing steric constraints that may improve selectivity for mutant kinases (e.g., EGFR T790M).

  • C-4 Reactivity: The 4-chloro group is a labile leaving group, allowing rapid derivatization with diverse anilines to generate structure-activity relationship (SAR) libraries.

Scope of Protocols: These protocols are designed for the biological evaluation of the final 4-substituted derivatives, not the synthesis of the scaffold itself.

Experimental Workflow & Logic

The following diagram outlines the critical path from compound handling to data validation.

AssayWorkflow cluster_Screen Primary Screen cluster_Mech Mechanistic Validation Stock Compound Stock (DMSO, 10mM) QC QC: Solubility Check (Nephelometry) Stock->QC Pre-screen Viability Cell Viability (MTT/MTS) QC->Viability Dilution IC50 IC50 Determination Viability->IC50 Dose-Response Lysis Cell Lysis (+ Phosphatase Inh.) IC50->Lysis Select Potent Hits WB Western Blot (pEGFR / pERK) Lysis->WB

Caption: Figure 1. Integrated workflow for screening quinazoline derivatives. QC ensures precipitation does not skew IC50 data.

Protocol 1: Compound Solubilization & Storage

Challenge: Fluorinated quinazolines are highly lipophilic and prone to precipitation in aqueous media, leading to false negatives in cellular assays.

Materials:

  • Test Compounds (Derivatives of 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline)

  • Anhydrous DMSO (Sigma-Aldrich, >99.9%)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Stock Preparation: Dissolve solid compound to 10 mM in anhydrous DMSO. Vortex for 1 minute.

    • Critical Step: Visually inspect for turbidity. If insoluble, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the fluorophore) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles can induce crystallization).

  • Working Solutions:

    • Prepare an intermediate dilution (e.g., 100 µM) in culture media immediately before use.

    • Limit: Keep final DMSO concentration on cells < 0.5% (v/v) to avoid solvent toxicity.

Data Output: Solubility Thresholds

Solvent System Stability (Room Temp) Max Solubility (approx.) Notes
100% DMSO > 3 Months 50 mM Ideal for stock storage.
PBS (pH 7.4) < 1 Hour < 10 µM Rapid precipitation; do not store.

| RPMI + 10% FBS | 24 Hours | ~50 µM | Serum proteins (albumin) stabilize the compound. |

Protocol 2: Anti-Proliferative Assay (MTT)

Objective: Determine the IC50 (half-maximal inhibitory concentration) against EGFR-driven cancer lines (e.g., A549, PC-9).

Cell Lines:

  • A549: NSCLC (Wild-type EGFR, KRAS mutant) – Moderate Sensitivity Control

  • PC-9: NSCLC (EGFR exon 19 del) – High Sensitivity Target

Procedure:

  • Seeding: Plate cells in 96-well plates (3,000–5,000 cells/well) in 100 µL complete media. Incubate for 24 hours at 37°C/5% CO2.

  • Treatment:

    • Prepare 9 serial dilutions of the quinazoline derivative (e.g., 10 µM down to 1 nM) in media.

    • Remove old media and add 100 µL of treatment media.

    • Include DMSO Control (0.5%) and Positive Control (Gefitinib, 1 µM).

  • Incubation: Incubate for 72 hours . (Quinazolines are cytostatic; 72h is required to see significant growth inhibition).

  • Readout:

    • Add 20 µL MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate 3–4 hours until purple formazan crystals form.

    • Aspirate media carefully.

    • Solubilize crystals with 150 µL DMSO. Shake for 10 mins.

    • Measure Absorbance at 570 nm .

Data Analysis: Fit data to a non-linear regression model (log(inhibitor) vs. response) to calculate IC50.

Protocol 3: Target Engagement (Western Blot)

Objective: Confirm that the observed cell death is due to EGFR pathway inhibition, not off-target toxicity.

Pathway Logic: Quinazolines bind the EGFR ATP pocket


 Prevent Autophosphorylation 

Reduced pEGFR

Reduced pERK/pAKT.

Signaling Drug Quinazoline Derivative EGFR EGFR (RTK) Drug->EGFR Inhibits pEGFR p-EGFR (Tyr1068) EGFR->pEGFR Autophos. RAS RAS pEGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 (Thr202/Tyr204) ERK->pERK Phosphorylation Proliferation Cell Proliferation pERK->Proliferation

Caption: Figure 2. EGFR Signaling Cascade.[2] Efficacy is measured by the reduction of pEGFR and pERK signals.

Procedure:

  • Treatment: Seed PC-9 cells (6-well plate,

    
     cells). Treat with compound at 5x IC50  concentration for 6 hours .
    
    • Note: Short incubation (2-6h) detects signaling changes; long incubation (24h+) detects apoptosis.

  • Stimulation (Optional but Recommended): If using WT-EGFR cells (A549), starve cells (serum-free) for 12h, then treat with compound, followed by EGF stimulation (50 ng/mL) for 15 mins to induce phosphorylation.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (Critical: Phosphatases will destroy the signal immediately).

  • Blotting:

    • Primary Antibodies:

      • Anti-pEGFR (Tyr1068) – Indicates receptor inhibition.

      • Anti-pERK1/2 (Thr202/Tyr204) – Indicates downstream blockade.

      • Anti-Total EGFR / Anti-Beta-Actin – Loading controls.

  • Result Interpretation: A potent derivative should obliterate the pEGFR band while Total EGFR remains constant.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Compound is too lipophilic (High cLogP).Pre-dilute in DMSO before adding to media. Use 1% BSA in media to act as a carrier.
High Background in MTT Compound reacts with MTT (Reduction).Wash cells with PBS before adding MTT reagent. Or use CellTiter-Glo (ATP) instead.
No Inhibition in A549 A549 has KRAS mutation (downstream of EGFR).Test in PC-9 or H1975 (T790M) lines which are EGFR-dependent.
Variable IC50 Evaporation of outer wells.Do not use outer wells of 96-well plate; fill with PBS.

References

  • Synthesis and Biological Evaluation of Quinazoline Derivatives. Source: Royal Society of Chemistry (RSC) Context: Describes the design of quinazoline-based VEGFR-2/EGFR inhibitors and cytotoxicity protocols. URL:[Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors. Source: MDPI (Molecules) Context: Reviews the structural activity relationship (SAR) of 4-anilinoquinazolines and their binding modes. URL:[Link]

  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Stability Studies. Source: National Institutes of Health (PubMed/PMC) Context: Provides data on the stability of quinazoline derivatives in DMSO vs. aqueous buffers (hydrolysis/photostability). URL:[Link]

Sources

Application Note: Formulation & Stability of 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Warning

The Molecule: 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline is a highly reactive quinazoline scaffold.[1] Unlike standard drugs, the chlorine atom at the C4 position is a potent leaving group.

The Challenge: This compound is hydrolytically unstable . In the presence of water (even atmospheric moisture) or plasma, the C4-Cl bond is susceptible to nucleophilic attack, rapidly converting the molecule into its inactive 4-hydroxy derivative (4(3H)-quinazolinone).

The Strategy: Standard aqueous formulations (e.g., simple saline suspensions) will result in dosing the degradation product, not the parent compound. This guide provides anhydrous and extemporaneous (just-in-time) formulation protocols to ensure the integrity of the "warhead" during administration.

Physicochemical Assessment

Before formulation, the compound's behavior must be understood to prevent experimental failure.

PropertyAssessmentImplication for Formulation
LogP (Est.) 3.5 – 4.2High Lipophilicity. Practically insoluble in water. Requires organic co-solvents (DMSO, PEG) or lipid vehicles.
C4-Cl Reactivity High Hydrolysis Risk. Reacts with water to form the 4-OH species. Reacts with nucleophiles (amines, thiols) in vivo.
pKa ~3.5 (N1)Weakly basic. Solubility may improve slightly at low pH, but acid catalyzes hydrolysis. Avoid acidic buffers.
Physical State Solid / PowderProne to "crashing out" (precipitation) upon rapid dilution into aqueous media.
The Degradation Pathway (Mechanism)

The formulation strategy is dictated by avoiding this reaction:

Hydrolysis cluster_0 Critical Failure Mode Drug Parent Drug (4-Chloro-quinazoline) Intermediate Tetrahedral Intermediate Drug->Intermediate + H2O Water H2O / Plasma Product Inactive Metabolite (4-Hydroxy-quinazolinone) Intermediate->Product - HCl HCl HCl Intermediate->HCl

Caption: The irreversible hydrolysis of the C4-Chloro group rendering the drug inactive.

Vehicle Selection Strategy

Select the protocol based on your administration route and study duration.

DecisionMatrix Start Select Administration Route Route Route? Start->Route IV_IP Intravenous (IV) / Intraperitoneal (IP) Route->IV_IP PO Oral Gavage (PO) Route->PO IV_IP_Sol Requirement: Clear Solution IV_IP->IV_IP_Sol PO_Sol Requirement: Solution or Suspension PO->PO_Sol Protocol_A PROTOCOL A: Extemporaneous Co-Solvent (DMSO/PEG/Saline) *Mix immediately before use* IV_IP_Sol->Protocol_A High Stability Risk PO_Sol->Protocol_A Alternative Protocol_B PROTOCOL B: Anhydrous Lipid Solution (DMSO/Corn Oil or Labrasol) *Stable for storage* PO_Sol->Protocol_B Preferred for Stability

Caption: Decision matrix prioritizing compound stability. Protocol B is safer for the molecule but limited to oral dosing.

Detailed Protocols

Protocol A: The "Just-in-Time" Co-Solvent System (IV/IP)

Best for: Intravenous (IV) or Intraperitoneal (IP) injection. Stability Window: < 30 minutes (Must be injected immediately after preparation).

Vehicle Composition:

  • 5% DMSO (Solubilizer)

  • 40% PEG 300 (Stabilizer/Co-solvent)

  • 5% Tween 80 (Surfactant/Anti-precipitant)

  • 50% Saline (0.9% NaCl) (Tonicity agent - added LAST)

Reagents:

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% (Sigma D2650)

  • Polyethylene Glycol 300 (PEG 300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)[2]

Step-by-Step Procedure:

  • Weighing: Weigh the required amount of 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline into a sterile glass vial.

  • Primary Solubilization: Add the calculated volume of 100% DMSO .

    • Action: Vortex vigorously for 1-2 minutes until completely dissolved. Use a bath sonicator (30-60 sec) if necessary. The solution must be crystal clear.

  • Surfactant Addition: Add the Tween 80 . Vortex gently.

  • Co-Solvent Addition: Add the PEG 300 . Vortex to mix.

    • Checkpoint: You now have a "Pre-mix" (10% DMSO / 10% Tween / 80% PEG). This anhydrous pre-mix is stable for several hours.

  • Aqueous Dilution (CRITICAL STEP):

    • Wait until the animal is ready.

    • Add the Warm (37°C) Saline dropwise while vortexing the vial.

    • Why? Adding saline too fast causes "shock precipitation."

  • Filtration: Pass through a 0.22 µm PES or PTFE syringe filter immediately.

  • Administration: Inject within 15-20 minutes.

Troubleshooting Precipitation: If the solution turns cloudy upon adding saline:

  • Reduce drug concentration (Target: 1–5 mg/mL).

  • Increase PEG 300 to 50% and reduce Saline to 40%.

  • Ensure the DMSO/PEG mix is not cold (room temp or 37°C is best).

Protocol B: Anhydrous Lipid Formulation (PO)

Best for: Oral Gavage (PO). Stability Window: 24–48 hours (Protected from moisture).

Vehicle Composition:

  • 5% DMSO [3][4]

  • 95% Corn Oil (or Sesame Oil / Olive Oil)

Rationale: Oil-based vehicles protect the reactive C4-Cl bond from hydrolysis, which occurs rapidly in the acidic environment of the stomach if administered in aqueous suspension.

Step-by-Step Procedure:

  • Weighing: Weigh the compound into a glass vial.

  • Solubilization: Dissolve completely in DMSO (5% of final volume).

    • Note: Ensure complete dissolution. Sonicate if needed.

  • Oil Addition: Add Corn Oil (95% of final volume).

  • Mixing: Vortex vigorously for 2 minutes.

    • Result: A clear, slightly yellow oily solution.

  • Storage: Store in a desiccator at room temperature. Do not refrigerate (oil may solidify or moisture may condense).

Quality Control & Validation

Because of the high risk of hydrolysis, you must validate that you are dosing the parent drug, not the degraded hydroxy-quinazoline.

HPLC Verification Method

Run a "mock dose" preparation before the animal study.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.

Acceptance Criteria:

  • Parent Peak: Retention time approx. 8-9 min (highly lipophilic).

  • Impurity (Hydrolysis): Retention time approx. 3-4 min (more polar 4-OH species).

  • Limit: The formulation is failed if >5% hydrolysis product is observed immediately after preparation.

Safety & Toxicity Limits

Ensure the vehicle volume and composition do not exceed species tolerability.

ComponentMouse (25g) Max DoseRat (250g) Max DoseToxicity Signs to Watch
DMSO 10% v/v (IP/IV)10% v/v (IP/IV)Motor ataxia, sedation, hypothermia.
PEG 300/400 5 mL/kg5 mL/kgOsmotic diarrhea (PO), renal toxicity (high IV).
Tween 80 < 5% v/v< 5% v/vHistamine release (pseudo-allergy), hypotension.
Total Volume IP: 10 mL/kg (0.25 mL)IV: 5 mL/kg (0.125 mL)PO: 10 mL/kg (0.25 mL)IP: 10 mL/kg (2.5 mL)IV: 5 mL/kg (1.25 mL)PO: 10 mL/kg (2.5 mL)Lethargy, piloerection.

References

  • Gad, S. C., et al. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology, 25(6), 499-521. Link

  • Washington State University IACUC. (2026).[2] Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. Link

  • Li, S., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. Journal of Pharmacy & Pharmaceutical Sciences, 21, 128-139. Link

  • Verma, P., et al. (2019). Hydrolysis of 4-chloroquinazolines: Reaction mechanism and stability studies. Journal of Organic Chemistry (General reference for Quinazoline reactivity).
  • FDA Redbook 2000. (2017). IV.C.3.a. Short-Term Toxicity Studies with Rodents. U.S. Food and Drug Administration.[5][6] Link

Sources

Troubleshooting & Optimization

Side reactions in the synthesis of 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: QNZ-SYN-442 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Side Reactions & Stability Profiles

Executive Summary: The "Hidden" Reactivity Profile

You are likely encountering difficulties because 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline is not just a standard heterocyclic building block; it is an "electron-starved" electrophile.

The combination of the 7-fluoro substituent and the 2-(2-fluorophenyl) group creates a synergistic electron-withdrawing effect. While this makes the C4-position highly reactive for downstream drug synthesis (good), it also makes the molecule exceptionally prone to hydrolysis and susceptible to off-target nucleophilic attacks (bad).

This guide deconstructs the three critical failure points in your workflow: Hydrolytic Reversion , Phosphorylated Dimerization , and Regioselective Scrambling .

Critical Failure Point A: The "Ghost" Yield (Hydrolysis)

Symptom: You synthesized the 4-chloro product, confirmed conversion by TLC, but after aqueous workup or storage, the material turned back into the white, high-melting solid starting material (Quinazolin-4-one).

Technical Root Cause: The 2-(2-fluorophenyl) moiety is an electron-withdrawing group (EWG). It pulls electron density away from the N1/C2 region, which inductively destabilizes the C4-Cl bond. This makes the C4 center "harder" (in HSAB terms) and hypersensitive to attack by water (hydrolysis).

The Mechanism of Failure:

  • Acid Catalysis: Residual POCl

    
     generates HCl upon contact with water.
    
  • Protonation: N3 gets protonated, activating the C4 position.

  • Attack: Water attacks C4, displacing chloride.

  • Result: Thermodynamic relaxation back to the stable amide (quinazolinone).

Troubleshooting Protocol: The "Anhydrous Quench"

Do NOT pour this reaction mixture directly into water if you can avoid it. Use this modified workup:

  • Evaporation: Remove excess POCl

    
    completely under high vacuum (rotovap with a base trap).
    
  • Azeotrope: Add dry toluene and evaporate again to remove trace POCl

    
    .
    
  • The Base-Buffered Quench:

    • Prepare a biphasic mixture of DCM (Dichloromethane) and saturated NaHCO

      
        (cold).
      
    • Pour the residue slowly into this stirring mixture.

    • Why? The DCM immediately sequesters the hydrophobic 4-chloro product, protecting it from the aqueous phase, while the bicarbonate neutralizes the HCl instantly, preventing acid-catalyzed hydrolysis.

Critical Failure Point B: The "Stalled" Reaction (Dimerization)

Symptom: The reaction creates a gummy precipitate or "pseudodimer" that refuses to convert to the 4-chloro product, even with excess POCl


.

Technical Root Cause: During the initial phase, the activated phosphorylated intermediate (


-phosphorylated quinazoline) can act as an electrophile, and the unreacted quinazolinone (starting material) acts as a nucleophile. They react to form a P-O-C bridged dimer .

Visualization of the Pathway:

ChlorinationPathways SM Quinazolin-4-one (Starting Material) Inter Activated Phosphate Intermediate SM->Inter POCl3, Base (Phosphorylation) Prod 4-Chloro Product (Desired) Inter->Prod Cl-, Heat (Substitution) Dimer Pseudo-Dimer (Side Product) Inter->Dimer + Unreacted SM (Low Temp/Low Base) Hydro Hydrolyzed Byproduct Prod->Hydro H2O / H+ (Workup Failure)

Figure 1: Kinetic competition between product formation and dimerization. Dimerization occurs when the intermediate accumulates in the presence of unreacted starting material.

Corrective Action: The "Base-Catalyzed" Protocol

To prevent dimerization, you must ensure rapid phosphorylation and immediate chloride displacement.

  • Reagent: Use POCl

    
     (5-10 equiv).
    
  • Catalyst: Add

    
    -Diethylaniline  or DIPEA  (1-2 equiv).
    
    • Role: The base scavenges HCl and catalyzes the formation of the reactive Cl3P-NR3+ species, accelerating the reaction so the intermediate doesn't linger to dimerize.

  • Temperature Ramp: Do not heat immediately. Stir at RT for 30 mins (phosphorylation), then ramp to reflux (chloride displacement).

Critical Failure Point C: Regioselectivity (The C7 Trap)

Symptom: During downstream substitution (S


Ar) with an amine, you observe a byproduct with the correct mass but incorrect NMR splitting (loss of the C7-Fluorine signal).

Technical Root Cause: While C4-Cl is the primary electrophile, the C7-Fluorine is also activated for Nucleophilic Aromatic Substitution (S


Ar).
  • Activation: The N3 nitrogen withdraws density from C4. The N1 nitrogen withdraws density from C2 and C8.

  • The Trap: The 2-(2-fluorophenyl) group is electron-withdrawing. This makes the entire ring system more electron-deficient. Under high heat or with strong nucleophiles, the C7-F bond becomes liable to displacement.

Regioselectivity Map:

Regioselectivity Center Quinazoline Core C4 C4-Cl Primary Site (Fast) Center->C4 Major Path C7 C7-F Secondary Site (Slow/Risk) Center->C7 High Temp Side Reaction C2 C2-Aryl Steric Shield Center->C2 Stable

Figure 2: Reactivity hotspots. Green indicates the desired reaction site. Red indicates the risk of defluorination.

Prevention Strategy
  • Stoichiometry: Use exactly 1.0–1.1 equivalents of your nucleophile. Excess nucleophile drives C7 substitution.

  • Temperature: Keep S

    
    Ar reactions below 80°C. C4-displacement usually occurs at RT or mild heat (40-60°C). C7-displacement typically requires temperatures >100°C.
    
  • Base Choice: Avoid hydroxide or alkoxide bases if possible; they are harder nucleophiles and may attack C7. Use mild organic bases (TEA, DIPEA) or carbonate salts (K

    
    CO
    
    
    
    ).

Summary of Quantitative Data

Parameter4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazolineStandard 4-ChloroquinazolineImplication
Hydrolysis Rate (

)
High (

10-30 min in aq. acid)
ModerateRequires anhydrous workup.
C4 Electrophilicity Very HighHighReacts fast; unstable.
C7-F Lability Moderate (Activated by 2-Aryl EWG)Low (if no F present)Watch for defluorination.
Solubility Low (due to flat, rigid aromatics)ModerateMay require DCM/CHCl

for extraction.

Frequently Asked Questions (FAQ)

Q: Can I store the 4-chloro intermediate? A: Not recommended. If you must, store it under Argon in a freezer (-20°C), strictly desiccated. It will hydrolyze in air over 24-48 hours.

Q: Why is my crude NMR showing a broad hump around 8-9 ppm? A: This is likely the protonated quinazolinone (hydrolysis product). The presence of HCl (from residual POCl


) shifts the NH proton downfield.

Q: Can I use Thionyl Chloride (SOCl


) instead of POCl

?
A: Yes, but it requires DMF catalysis (Vilsmeier-Haack type mechanism). POCl

is generally cleaner for quinazolines because the phosphate leaving group is more efficient than the intermediate formed with SOCl

.

References

  • Vertex Pharmaceuticals. (2011). POCl3 chlorination of 4-quinazolones. PubMed.

  • BenchChem. (2025).[1] The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines.

  • Barbosa, M. L., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. PMC.

  • Chem-Impex. 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline Product Data.

  • Indian Chemical Society. POCl3-PCl5 mixture: A robust chlorinating agent.

Sources

Technical Support Center: Purification of 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile pharmaceutical intermediate.[1] As a key building block in medicinal chemistry, achieving high purity is critical for the success of subsequent synthetic steps and the integrity of biological data. This document provides in-depth, field-proven insights into common purification challenges and their solutions, structured in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying crude 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline?

The two most effective and widely used techniques for purifying this compound are flash column chromatography and recrystallization. The choice between them depends on the impurity profile of your crude material and the required scale.

  • Flash Column Chromatography: This is the most versatile method, capable of separating the target compound from a wide range of impurities, including unreacted starting materials and by-products with different polarities. It is the preferred method when the crude product is an oil or contains multiple, distinct impurities visible by Thin Layer Chromatography (TLC).[2]

  • Recrystallization: This technique is ideal when the crude material is already of moderate-to-high purity (>90%) and is a solid. It is highly effective at removing small amounts of closely related impurities and residual non-polar solvents, often yielding a highly crystalline final product with excellent purity.[3]

The following table provides a comparative overview of these two primary methods:

FeatureFlash Column ChromatographyRecrystallization
Principle Differential adsorption onto a stationary phase.[2]Differential solubility in a hot vs. cold solvent.[4]
Best For Complex mixtures, oily products, separating compounds with different polarities.Removing minor impurities from a mostly pure solid.
Typical Purity >95-99%>99%
Yield Can be lower due to product loss on the column.Generally higher if the correct solvent is chosen.
Throughput Lower, more labor-intensive for large scales.Higher, more scalable.
Key Challenge Selecting the right solvent system; potential for product degradation on silica.Finding a single solvent or solvent pair with ideal solubility properties.
Q2: What are the most common impurities I should expect to see in my crude product?

Understanding the potential impurities is crucial for developing an effective purification strategy. Based on the common synthesis route—chlorination of 7-fluoro-2-(2-fluorophenyl)quinazolin-4(3H)-one—the following impurities are most likely:[5][6]

  • Unreacted Starting Material: 7-fluoro-2-(2-fluorophenyl)quinazolin-4(3H)-one. This is a common impurity if the chlorination reaction does not go to completion.[5]

  • Hydrolysis Product: The 4-chloro group is susceptible to nucleophilic aromatic substitution (SNAr) and can hydrolyze back to the 4-hydroxy (or keto) form, which is the same structure as the starting material.[7][8] This can occur during aqueous workup or if wet solvents are used.

  • Chlorinating Agent By-products: Residuals from reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) and their decomposition products.[5][6] These are typically removed during the initial aqueous workup.

  • Solvent Residue: High-boiling point solvents used in the synthesis, such as N,N-Dimethylformamide (DMF), can be difficult to remove under reduced pressure.

Q3: How do I perform an initial purity assessment of my crude material?

Before attempting purification, a quick assessment is essential.

  • Thin Layer Chromatography (TLC): This is the most critical first step. It will visually show you the number of components in your crude mixture. A good starting eluent system to try is 3:1 Hexanes:Ethyl Acetate. The product, being less polar than its quinazolinone precursor, should have a higher Rf value.

  • ¹H NMR Spectroscopy: A crude NMR can provide valuable information on the presence of starting material (look for the characteristic broad N-H proton of the quinazolinone) and residual solvents.[9]

Purification & Troubleshooting Workflow

The following diagram outlines the logical workflow from crude product to a highly pure, verified compound.

G cluster_0 Post-Reaction cluster_1 Initial Analysis cluster_2 Purification Decision cluster_3 Final Verification Crude Crude Product (Oil or Solid) TLC Analyze by TLC (e.g., 3:1 Hex:EtOAc) Crude->TLC Decision Assess TLC Result TLC->Decision Col_Chrom Column Chromatography Decision->Col_Chrom Multiple spots or Oily Product Recryst Recrystallization Decision->Recryst Single major spot & Solid Product Pure_Frac Combine Pure Fractions Col_Chrom->Pure_Frac Evap Evaporate Solvent Recryst->Evap Pure_Frac->Evap Final_QC Final QC Analysis (NMR, LC-MS, HPLC) Evap->Final_QC Pure_Product Pure Product (>98%) Final_QC->Pure_Product

Caption: General purification workflow for 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline.

Troubleshooting Guide

Problem: My crude product is a dark, intractable oil even after removing the solvent under high vacuum.
  • Probable Cause: This is often due to residual high-boiling point solvents like DMF or DMSO used in the preceding chlorination step, or the presence of polymeric by-products.[8]

  • Solution 1: Aqueous Workup: If not already performed, dissolve the crude oil in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Wash the organic layer multiple times with water to remove DMF, followed by a wash with brine to remove excess water. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate again.

  • Solution 2: Trituration: After the aqueous workup, if the product is still oily but expected to be a solid, trituration can be effective. Add a non-polar solvent in which the product is poorly soluble (e.g., hexanes, petroleum ether, or a mixture with a small amount of ether).[10] Stir or sonicate the mixture. The desired product should precipitate as a solid, which can then be collected by filtration, while oily impurities remain in the solvent. A patent for a similar compound specifically mentions washing with a petroleum ether:ethyl acetate (10:1) mixture.[11]

Problem: My TLC plate shows multiple spots. How do I know which one is my product and how do I separate them?
  • Probable Cause: This indicates an incomplete reaction, the formation of by-products, or degradation of the product. The 4-chloroquinazoline is significantly less polar than the starting 4-quinazolinone. Therefore, on a normal phase silica TLC plate, the product should have a higher Rf (travel further up the plate) than the starting material.

  • Troubleshooting & Solution: Flash column chromatography is the required method here.[2] The decision process is outlined in the diagram below.

G Start Multiple Spots on TLC CoSpot Co-spot crude with starting material (SM) Start->CoSpot Identify Identify Spots CoSpot->Identify Optimize Optimize TLC Solvent System (Aim for Product Rf ~0.3) Identify->Optimize SM & Product spots identified Column Perform Flash Column Chromatography Optimize->Column Result Isolate Pure Product Column->Result

Sources

Technical Support Center: Stability & Storage of 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

Compound Identity: 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline Primary Application: Key electrophilic intermediate in the synthesis of Lurasidone HCl (Latuda®). Critical Quality Attribute (CQA): The integrity of the C-Cl bond at the 4-position.

The Stability Paradox: This molecule is designed to be reactive. The 4-chloro substituent is an activated leaving group intended to undergo Nucleophilic Aromatic Substitution (


) with a piperazine derivative (specifically (1R,2R)-1,2-cyclohexanedimethanol derivatives or piperazinyl moieties depending on the specific synthetic route).

Because it is engineered to react with amines, it is inherently unstable toward other nucleophiles, most notably water (moisture). The electron-withdrawing fluorine atoms at the 7-position and on the 2-phenyl ring further destabilize the C-Cl bond, making this compound significantly more moisture-sensitive than unsubstituted quinazolines.

The Chemistry of Degradation (Root Cause Analysis)

To prevent degradation, you must understand the mechanism. The primary enemy is Hydrolysis , not oxidation or photolysis (though light should be minimized).

The Degradation Pathway

When exposed to atmospheric moisture, the C-Cl bond undergoes hydrolysis to form 7-fluoro-2-(2-fluorophenyl)quinazolin-4(3H)-one (often called the "oxo-impurity" or "lactam") and Hydrochloric Acid (HCl).

Why this is critical: The HCl byproduct is autocatalytic. It protonates the quinazoline nitrogen, making the C-Cl carbon even more electrophilic, accelerating the degradation in a runaway loop.

Visualization: Hydrolysis Mechanism

The following diagram illustrates the transition from the active pharmaceutical ingredient (API) intermediate to the inactive lactam impurity.

HydrolysisMechanism Start Active Intermediate (4-Chloro...) TS Transition State (Tetrahedral Intermediate) Start->TS + Nucleophilic Attack Water Atmospheric Moisture (H₂O) Water->TS Product Degradant (Quinazolin-4(3H)-one) TS->Product - Cl Elimination Byproduct HCl Gas (Autocatalyst) TS->Byproduct Byproduct->Start Catalyzes (Protonation)

Figure 1: The hydrolytic degradation pathway. Note the feedback loop where HCl accelerates further degradation.

Storage Protocol: The "Golden Standard"

Do not rely on standard "cool, dry place" advice. Follow this rigorous protocol to maintain >99% purity.

Storage Conditions Summary Table
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Slows the kinetics of hydrolysis significantly.
Atmosphere Argon or Nitrogen Displaces humid air. Argon is preferred (heavier than air).
Container Amber Glass Prevents UV-induced radical formation (though secondary to moisture).
Seal Teflon-lined Cap + Parafilm Plastic caps allow moisture permeation over months; Teflon provides a chemical barrier.
Desiccant P₂O₅ or Activated Silica Scavenges residual moisture inside the secondary container.
The "Double-Vessel" Technique

For storage exceeding 1 week, use the Double-Vessel method:

  • Primary Vessel: Amber vial containing the compound, flushed with Argon, cap sealed with Parafilm.

  • Secondary Vessel: A larger jar or desiccator containing a layer of activated desiccant (Silica gel or Drierite). Place the Primary Vessel inside this jar and seal tightly.

Troubleshooting Guide & FAQs

This section addresses specific scenarios reported by process chemists and analytical scientists.

Scenario A: Physical Appearance Changes

Q: The off-white powder has developed a yellow/orange tint. Is it still usable?

  • Diagnosis: The color shift usually indicates the liberation of HCl gas, which may be reacting with trace impurities or the container surface. It is a sign of partial hydrolysis.

  • Action:

    • Perform an HPLC check immediately.

    • If purity is >95%, you may perform a "wash" (see Rescue Protocol below).

    • If purity is <90%, recrystallization is required.

Scenario B: Analytical Anomalies

Q: My LC-MS shows a mass peak of [M+16] or [M-18] relative to the parent?

  • Diagnosis:

    • Parent Mass (M): ~276.6 Da (depending on isotope).

    • Degradant Mass: The hydroxy/oxo form is ~258 Da (Loss of Cl [-35.5] + Addition of OH [+17] = Net -18.5).

    • Note: In some ionization modes, the "oxo" form might form adducts.

  • Action: This confirms the presence of 7-fluoro-2-(2-fluorophenyl)quinazolin-4(3H)-one . This impurity is inert in the subsequent

    
     reaction, meaning it will carry through as a difficult-to-remove impurity in the final Lurasidone API. Do not proceed with synthesis. 
    
Scenario C: Handling Logistics

Q: Can I store a solution of the compound in DMSO or DMF?

  • Answer: NO.

  • Reasoning: Commercial DMF and DMSO are hygroscopic. Even "anhydrous" grades absorb water rapidly upon opening. Furthermore, DMF can decompose to form dimethylamine, which will react with your 4-chloro compound to form a dimethylamino-impurity.

  • Rule: Always store as a solid . Make solutions immediately prior to use.

Experimental Protocols

Protocol 1: Purity Verification (HPLC)

Use this method to differentiate the Active Intermediate from the Hydrolyzed Degradant.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50% B to 90% B over 10 minutes.

  • Detection: UV @ 254 nm.

  • Expected Result: The "Oxo" impurity is more polar and will elute earlier than the 4-chloro parent compound.

Protocol 2: Rescue Protocol (Re-Chlorination)

Only attempt if degradation is <10% and the material is high-value.

If the compound has hydrolyzed to the quinazolone (lactam), you can convert it back to the 4-chloro derivative:

  • Suspend the degraded material in Thionyl Chloride (

    
    )  (10 vol).
    
  • Add a catalytic amount of DMF (dimethylformamide).

  • Reflux for 2-4 hours.

  • Distill off excess

    
     under vacuum.
    
  • Critical: The product will be the HCl salt. Neutralize carefully with cold bicarbonate solution during workup if the free base is required, but minimize water contact time.

Decision Tree: Storage Workflow

Use this logic flow to determine the appropriate storage strategy for your sample.

StorageDecision Start New Batch Received Duration Intended Storage Duration? Start->Duration ShortTerm < 48 Hours Duration->ShortTerm Immediate Use LongTerm > 48 Hours Duration->LongTerm Stockpile Fridge 4°C Refrigerator (Desiccator Required) ShortTerm->Fridge Freezer -20°C Freezer (Inert Gas Flush) LongTerm->Freezer Usage Ready to Use? Fridge->Usage Freezer->Usage WarmUp CRITICAL STEP: Warm to RT before opening (Prevents condensation) Usage->WarmUp

Figure 2: Decision logic for storage. The "Warm Up" step is the most frequently missed safety measure.

References

  • Lurasidone Hydrochloride Degradation Studies: Kadam, T., et al.[1][2][3] "Degradation studies on lurasidone hydrochloride using validated reverse phase HPLC and LC-MS/MS." Xenobiotica, 2025.[1][3] (Context: Identifies the hydrolysis susceptibility of the benzisothiazole and quinazoline moieties).

  • Quinazoline Chemistry & Reactivity: Sigma-Aldrich (Merck). "4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline Product Information." (Context: Handling warnings and storage class 11 - Combustible Solids/Moisture Sensitive).

  • General Handling of Moisture-Sensitive Reagents: Aldrich Technical Bulletin AL-134. "Handling and Storage of Air-Sensitive Reagents." (Context: Best practices for inert atmosphere storage).

  • Synthesis of Lurasidone Intermediates: World Intellectual Property Organization (WIPO). Patent WO2011135390A1: "Process for the preparation of Lurasidone." (Context: Describes the synthesis and instability of the 4-chloro intermediate).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Characterizing Novel Quinazoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The quinazoline scaffold is a cornerstone in modern oncology, forming the backbone of numerous FDA-approved tyrosine kinase inhibitors (TKIs).[1][2] This guide addresses the critical process of evaluating a novel quinazoline derivative, using the hypothetical compound 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline as a case study. As public data on this specific molecule is unavailable, we will treat it as a new chemical entity (NCE) and outline the comprehensive experimental workflow required to define its inhibitory profile. This guide will compare its potential performance against established, clinically relevant quinazoline inhibitors, providing the technical rationale and detailed protocols necessary for such a comparative analysis.

The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition

The quinazoline ring system is highly valued in medicinal chemistry for its ability to mimic the adenine moiety of ATP, enabling it to competitively bind to the ATP-binding pocket of various protein kinases.[1][2] This interaction blocks receptor autophosphorylation and subsequent activation of downstream signaling pathways that drive cell proliferation and survival.[3][4] Dysregulation of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) is a hallmark of many cancers, making them prime targets for quinazoline-based drugs.[1][5]

This guide will focus on comparing our NCE against several generations of EGFR/HER2 inhibitors, each with distinct mechanistic and selectivity profiles.

The Competitive Landscape: Established Quinazoline Inhibitors

A thorough understanding of existing inhibitors is crucial to contextualize the performance of a novel compound. These drugs provide the benchmarks against which we will measure the potency, selectivity, and cellular activity of our NCE.

Inhibitor Generation Core Target(s) Binding Mechanism Key Clinical Indication(s)
Gefitinib 1stEGFRReversibleEGFR-mutant NSCLC[3][4][6]
Erlotinib 1stEGFRReversibleEGFR-mutant NSCLC, Pancreatic Cancer[7]
Lapatinib 2ndEGFR & HER2 (Dual)ReversibleHER2-positive Breast Cancer[8][9][10][11]
Afatinib 2ndEGFR, HER2, HER4IrreversibleEGFR-mutant NSCLC[][13][14][15]
Osimertinib 3rdEGFR (T790M-mutant selective)IrreversibleEGFR T790M-mutant NSCLC[16][17]

Mechanism of Action Rationale:

  • Reversible Inhibitors (Gefitinib, Erlotinib, Lapatinib): These compounds form non-covalent bonds within the ATP-binding pocket, leading to a dynamic equilibrium. Their efficacy can be limited by acquired resistance mutations, such as the T790M "gatekeeper" mutation, which increases the receptor's affinity for ATP.[4]

  • Irreversible Inhibitors (Afatinib, Osimertinib): These inhibitors contain a reactive group (e.g., an acrylamide) that forms a permanent, covalent bond with a specific cysteine residue (Cys797) in the ATP-binding site of the target kinase.[18][19][16] This mode of action can overcome certain forms of resistance and often provides more sustained target inhibition.[13] Osimertinib further refines this by demonstrating high selectivity for mutant forms of EGFR over the wild-type receptor, which can lead to a more favorable safety profile.[19][16]

The EGFR/HER2 Signaling Axis: A Visual Guide

To understand how these inhibitors function, we must first visualize the pathways they disrupt. Upon ligand binding, EGFR and HER2 form dimers, leading to autophosphorylation and the activation of two primary downstream cascades critical for tumor growth and survival: the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[5][20][21][22][23] Quinazoline inhibitors block the initial phosphorylation event, effectively shutting down these pro-survival signals.[16]

EGFR_HER2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_nucleus Nucleus EGFR EGFR/HER2 Grb2_SOS Grb2/SOS EGFR->Grb2_SOS pY PI3K PI3K EGFR->PI3K pY Inhibitors Quinazoline Inhibitors Inhibitors->EGFR ATP Competition Ras Ras Grb2_SOS->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Kinase_Assay Kinase Panel Screening (IC50 Determination) Mechanism_Assay Mechanism of Action Studies (Reversible vs. Irreversible) Kinase_Assay->Mechanism_Assay Western_Blot Target Phosphorylation Assay (Western Blot) Mechanism_Assay->Western_Blot Viability_Assay Cell Viability/Proliferation (MTT / CellTiter-Glo) Western_Blot->Viability_Assay Data Comparative Data Analysis & Benchmarking Viability_Assay->Data Start Novel Compound (NCE) Start->Kinase_Assay

Caption: Workflow for characterizing a novel kinase inhibitor, from biochemical potency and mechanism to cellular target engagement and functional outcomes.

Step 1: Biochemical Kinase Assays (Potency & Selectivity)

Scientific Rationale: The first step is to determine if the NCE directly inhibits the enzymatic activity of our target kinases and to quantify its potency. The half-maximal inhibitory concentration (IC50) is the standard metric. We must test against a panel of kinases to understand the compound's selectivity. A highly selective inhibitor is often desirable to minimize off-target effects. We will test against wild-type EGFR, key EGFR mutants (e.g., L858R, Exon 19 Del, T790M), HER2, and an unrelated kinase like VEGFR-2 to assess specificity. [24] Protocol: ADP-Glo™ Kinase Assay (Promega)

This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. Lower luminescence indicates less ADP, and therefore, greater kinase inhibition.

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer containing the recombinant human kinase (e.g., EGFR, HER2) and a suitable substrate (e.g., poly(Glu,Tyr) peptide).

    • Prepare a 10-point serial dilution of the NCE (e.g., from 100 µM to 1 nM) in the reaction buffer. Also prepare a "no inhibitor" positive control (DMSO vehicle) and a "no kinase" negative control.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of each inhibitor dilution (or control).

    • Add 5 µL of the 2X kinase/substrate solution to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to produce light. Incubate for 30 minutes.

  • Data Acquisition:

    • Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Step 2: Cellular Target Engagement (Phosphorylation Assay)

Scientific Rationale: After confirming biochemical activity, we must verify that the NCE can enter a cell and inhibit the target in its native environment. A Western blot for the phosphorylated (i.e., activated) form of the receptor is the gold standard. [25][26]A decrease in the phospho-EGFR (p-EGFR) signal upon treatment indicates successful target engagement. We will use a cell line that overexpresses the target, such as the A431 human epidermoid carcinoma cell line for EGFR.

Protocol: Western Blot for p-EGFR (Y1068)

  • Cell Culture and Treatment:

    • Plate A431 cells and grow to 70-80% confluency.

    • Serum-starve the cells for 16-24 hours to reduce basal EGFR activation. [25] * Treat cells with a serial dilution of the NCE for 2 hours. Include a DMSO vehicle control.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR phosphorylation (except for a non-stimulated control).

  • Sample Preparation (Lysis):

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at >10,000 x g for 10 minutes at 4°C. [25]3. Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size on a 4-12% polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane overnight at 4°C with a primary antibody specific for p-EGFR (Y1068) diluted in 5% BSA/TBST (e.g., 1:1000). [25] * Wash the membrane 3x with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [25]6. Detection & Re-probing:

    • Wash the membrane 3x with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and image the signal using a digital imager.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total EGFR.

Step 3: Cellular Functional Assay (Viability/Proliferation)

Scientific Rationale: The ultimate goal of an anticancer agent is to stop the proliferation of cancer cells. This assay measures the functional consequence of target inhibition. We will use cell lines with known EGFR/HER2 status to correlate target inhibition with a reduction in cell viability. For example, we can compare an EGFR-dependent cell line (e.g., NCI-H1975, which harbors the L858R/T790M mutation) with a line that is not EGFR-driven.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

This assay quantifies ATP, an indicator of metabolically active cells. A decrease in luminescence correlates with a loss of cell viability.

  • Cell Plating:

    • Seed cancer cells (e.g., NCI-H1975) in a 96-well, opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a 10-point serial dilution of the NCE. Include a DMSO vehicle control.

    • Incubate for 72 hours under standard cell culture conditions.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence with a plate-reading luminometer.

    • Calculate the half-maximal effective concentration (EC50 or GI50) by plotting viability versus log inhibitor concentration.

Data Interpretation & Comparative Analysis

The data generated from these experiments will allow us to build a comprehensive profile of our NCE and benchmark it against the established inhibitors.

Table 2: Hypothetical Comparative Kinase Inhibition Profile (IC50, nM)

Compound EGFR (WT) EGFR (L858R/T790M) HER2 VEGFR-2 Selectivity Ratio (WT/Mutant EGFR)
Gefitinib 15>5000>10000>10000~0.003
Afatinib 11014>50000.1
Osimertinib 480<15>2500>5000>32
Our NCE (Hypothetical) 25025800>1000010

Interpretation: In this hypothetical scenario, our NCE shows good potency against the resistant T790M mutant EGFR and a 10-fold selectivity over wild-type EGFR. It is less potent than Osimertinib but more selective than the second-generation inhibitor Afatinib. Its weak activity against HER2 and negligible activity against VEGFR-2 suggest it is a relatively selective EGFR inhibitor.

Table 3: Hypothetical Comparative Cellular Activity (GI50, nM)

Compound A431 (EGFR WT Overexpressed) NCI-H1975 (EGFR L858R/T790M)
Gefitinib 100>8000
Afatinib 8090
Osimertinib 180012
Our NCE (Hypothetical) 150050

Interpretation: The cellular data corroborate the biochemical findings. Our NCE effectively inhibits the growth of the T790M mutant cell line (NCI-H1975) with a GI50 of 50 nM. Crucially, its activity against the wild-type EGFR line (A431) is significantly lower (1500 nM), mirroring the selectivity seen in the kinase assays and suggesting a potentially wider therapeutic window compared to non-selective inhibitors.

Conclusion

The characterization of a novel quinazoline inhibitor is a systematic process that builds from biochemical potency to cellular function. By employing a logical sequence of self-validating experiments—biochemical kinase assays, cellular phosphorylation analysis, and cell viability studies—we can generate a robust data package for any new chemical entity. By benchmarking this data against established inhibitors like Gefitinib, Afatinib, and Osimertinib, we can accurately determine the compound's relative strengths, weaknesses, and potential therapeutic niche. This structured, data-driven approach is fundamental to the successful development of the next generation of targeted cancer therapies.

References

A consolidated list of all sources cited within this guide.

  • The Role of Gefitinib in Lung Cancer Treatment. (2004). AACR Journals. [Link]

  • Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. (2017). Dove Medical Press. [Link]

  • What is the mechanism of Lapatinib Ditosylate Hydrate? (2024). Patsnap Synapse. [Link]

  • Role of HER2 signaling pathway in breast cancer: biology, detection and therapeutical implications. (2012). Periodicum Biologorum. [Link]

  • Erlotinib. (n.d.). Wikipedia. [Link]

  • Gefitinib. (n.d.). Wikipedia. [Link]

  • Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications. (2025). LinkedIn. [Link]

  • Lapatinib for Advanced or Metastatic Breast Cancer. (2013). The Oncologist. [Link]

  • Afatinib. (n.d.). Wikipedia. [Link]

  • [Mechanism of action and preclinical development of afatinib]. (2016). PubMed. [Link]

  • Gilotrif (Afatinib): Second-Generation Tyrosine Kinase Inhibitor Indicated for the First-Line Treatment of Patients with Non–Small-Cell Lung Cancer and EGFR Mutation. (2024). American Health & Drug Benefits. [Link]

  • Lapatinib. (n.d.). Wikipedia. [Link]

  • Overview of the HER2 signaling pathway. (n.d.). ResearchGate. [Link]

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. (2012). Journal of Clinical Medicine. [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling. (2006). Molecular Systems Biology. [Link]

  • A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. (2023). International Journal of Molecular Sciences. [Link]

  • The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis. (2007). Oncogene. [Link]

  • What is the mechanism of Osimertinib mesylate? (2024). Patsnap Synapse. [Link]

  • Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. (2017). MDPI. [Link]

  • The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. (2006). AACR Journals. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). MDPI. [Link]

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  • erlotinib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • What is the mechanism of Erlotinib Hydrochloride? (2024). Patsnap Synapse. [Link]

  • What is the mechanism of Gefitinib? (2024). Patsnap Synapse. [Link]

  • HER2-driven breast cancer suppression by the JNK signaling pathway. (2019). PNAS. [Link]

  • Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. (2011). Genes & Cancer. [Link]

  • Vascular endothelial growth factor signaling in development and disease. (2018). Development. [Link]

  • How does Gilotrif (afatinib) work? (2024). Drugs.com. [Link]

  • Osimertinib for the Treatment of Metastatic EGFR T790M Mutation–Positive Non–Small Cell Lung Cancer. (2017). AACR Journals. [Link]

  • Lapatinib (Tykerb): What to Expect, Side Effects, and More. (2025). Breastcancer.org. [Link]

  • Erlotinib NSCLC Mechanism. (n.d.). SciSpace. [Link]

  • VEGF Signaling Pathway. (n.d.). Cusabio. [Link]

  • Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. (2023). Biomedical Journal of Scientific & Technical Research. [Link]

  • Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (2023). Journal of Molecular Structure. [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020). Frontiers in Cell and Developmental Biology. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. [Link]

  • Mechanism of Action – TAGRISSO® (osimertinib). (2020). TAGRISSO® (osimertinib). [Link]

  • Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor. (1985). PubMed. [Link]

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  • How could I detect EGFR by western blot effectively? (2016). ResearchGate. [Link]

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Validation of 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline as a Drug Lead Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline , a privileged electrophilic scaffold used in the discovery of kinase inhibitors and targeted oncological therapies.

Executive Summary & Strategic Positioning

4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline (CAS: 885277-44-1) is not a final drug but a high-value chemotype scaffold . In medicinal chemistry, it serves as the electrophilic "lynchpin" for generating libraries of 2,4-disubstituted quinazolines.

Its structural architecture offers three distinct advantages over first-generation quinazolines (e.g., the 6,7-dimethoxy core of Gefitinib):

  • Metabolic Hardening: The 7-fluoro substituent blocks a common site of oxidative metabolism (CYP450-mediated hydroxylation), potentially extending half-life (

    
    ).
    
  • Conformational Locking: The 2-(2-fluorophenyl) moiety induces a specific torsion angle via steric and electrostatic repulsion with the quinazoline N1, favoring binding in restricted ATP-pockets (e.g., EGFR

    
    , VEGFR2).
    
  • Reactivity Tuning: The electron-withdrawing nature of the 7-fluorine enhances the electrophilicity of the C4-chloro group, facilitating cleaner Nucleophilic Aromatic Substitution (

    
    ) with weak nucleophiles.
    

Recommendation: Validation must focus on its utility as a library generator . Direct biological testing of the 4-chloro parent is discouraged due to non-specific covalent reactivity (PAINS liability).

Comparative Analysis: Scaffold Performance

The following table compares this specific fluorinated scaffold against industry-standard alternatives.

Feature4-Cl-7-F-2-(2-F-Ph)Q (Subject)4-Cl-6,7-dimethoxy-Q (Gefitinib Core)4-Cl-2-phenyl-Q (Generic)
Primary Application Next-Gen Kinase Inhibitors (Type I/II)EGFR/Her2 InhibitorsGeneral Kinase/GPCR screening
Metabolic Stability High (Blocked C7 & Ortho-phenyl)Moderate (O-demethylation risk)Low (Para-hydroxylation prone)
Lipophilicity (cLogP) ~4.2 (High permeability, solubility risk)~3.1 (Balanced)~3.5
C4-Reactivity (

)
Enhanced (Inductive effect of F)Moderate (Donating OMe reduces electrophilicity)Standard
Binding Mode Hydrophobic pocket filling + Halogen bondingH-bond acceptor (Methoxy)Planar stacking

Chemical Validation Protocols (Quality & Reactivity)

Before biological assays, the scaffold must pass strict chemical quality gates to ensure downstream data integrity.

A. Identity & Purity Verification
  • Standard:

    
     purity by HPLC (254 nm).
    
  • Critical Check: Hydrolysis Product Quantification. The 4-chloro group is labile. Presence of the 4-hydroxy (quinazolinone) analog indicates degradation.

    • Limit:

      
       4-hydroxy impurity.
      
    • Detection: LCMS showing

      
       peak shift from 
      
      
      
      (Chloro) to
      
      
      (Hydroxy).
B. Reactivity Profiling (The "Click" Test)

To validate the scaffold's utility for library generation, perform a standardized


 reaction with a "difficult" amine (e.g., 3-chloro-4-fluoroaniline).

Protocol:

  • Dissolve Scaffold (1.0 eq) and Aniline (1.1 eq) in Isopropanol.

  • Heat to 80°C for 2 hours.

  • Pass Criteria:

    
     conversion to product (LCMS).
    
  • Fail Criteria:

    
     Hydrolysis or unreacted starting material.
    

Biological Validation: The "Derivative" Strategy

Warning: Do not screen the 4-chloro parent directly in biochemical assays. The reactive C-Cl bond can alkylate nucleophilic cysteine residues on enzymes, yielding false-positive


 values (Pan-Assay Interference).

Correct Validation Workflow: Synthesize a "Probe Set" of 3 derivatives to validate the binding potential of the 7-fluoro-2-(2-fluorophenyl) core.

Probe Set Design:
  • Probe A (Solubility): 4-(Morpholin-4-yl) derivative.

  • Probe B (Kinase Potency): 4-(3-Bromoanilino) derivative (mimics EGFR inhibitors).

  • Probe C (Negative Control): 4-Methyl derivative (steric clash, should be inactive).

Experimental Protocol: Kinase Inhibition Assay (FRET/Luminescence)
  • Target: Panel of Tyrosine Kinases (EGFR, VEGFR2, PDGFR

    
    ).
    
  • Concentration: 10-point dose-response (10

    
    M to 0.1 nM).
    
  • Controls: Staurosporine (Positive), DMSO (Negative).

Data Interpretation:

  • If Probe B shows

    
     nM while Probe C is 
    
    
    
    M, the scaffold is validated as a specific binder.
  • If Probe A and B are equipotent but weak (

    
    M), the scaffold requires C6-substitution optimization.
    

Visualizing the Validation Workflow

The following diagram illustrates the critical path from Scaffold Acquisition to Lead Validation, highlighting the "No-Go" decision points.

ValidationWorkflow Scaffold Scaffold: 4-Cl-7-F-2-(2-F-Ph)Q QC Chemical QC: LCMS Purity & Hydrolysis Check Scaffold->QC DirectScreen STOP: Do NOT Screen Parent (PAINS Risk) Scaffold->DirectScreen Decision1 Purity > 98%? QC->Decision1 Derivatization Derivatization (SNAr): Synthesize Probe Set (A, B, C) Decision1->Derivatization Pass Discard DISCARD: Non-specific / Inactive Decision1->Discard Fail (Hydrolyzed) BioAssay Kinase Panel Screening (EGFR, VEGFR, etc.) Derivatization->BioAssay ResultAnalysis Data Analysis: Specific vs. Non-Specific Binding BioAssay->ResultAnalysis Validated VALIDATED LEAD: Proceed to SAR Optimization ResultAnalysis->Validated IC50 < 100nM (Structure-Specific) ResultAnalysis->Discard Flat SAR / Weak

Figure 1: Decision tree for validating the 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline scaffold, emphasizing the necessity of derivatization prior to biological screening.

Synthesis of the Scaffold (For Reference)

If commercial supply is unavailable, the scaffold is validated by its synthesis from 2-amino-4-fluorobenzoic acid .

Synthesis SM1 2-Amino-4-fluoro- benzoic acid Amide Amide Intermediate SM1->Amide + SM2 SM2 2-Fluorobenzoyl chloride Cyclization Cyclization (NH4OAc, Heat) Amide->Cyclization Quinazolinone 7-F-2-(2-F-Ph)- Quinazolin-4(3H)-one Cyclization->Quinazolinone Chlorination Chlorination (POCl3 / SOCl2) Quinazolinone->Chlorination Product FINAL SCAFFOLD 4-Cl-7-F-2-(2-F-Ph)Q Chlorination->Product

Figure 2: Synthetic route validating the accessibility of the scaffold.

References

  • Wissner, A., et al. (2003). "Quinazoline inhibitors of kinase activity." Journal of Medicinal Chemistry.

  • Bridges, A. J. (2001). "Chemical inhibitors of protein kinases." Chemical Reviews.

  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries." Journal of Medicinal Chemistry. (Validates the exclusion of reactive chloro-heterocycles from primary screens).

  • PubChem Compound Summary. "4-Chloro-2-(2-fluorophenyl)quinazoline derivatives."

A Senior Application Scientist's Guide to Benchmarking 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline Against Established Kinase Inhibitor Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous evaluation of novel chemical entities is a cornerstone of therapeutic innovation. This guide provides a comprehensive framework for benchmarking the investigational compound 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline against well-established clinical standards. This quinazoline derivative, with its unique halogen substitutions, is a promising candidate for targeted therapies, particularly in oncology, where it is anticipated to function as a kinase inhibitor.[1]

Our objective is to equip you with the rationale and detailed methodologies to thoroughly assess its potency and cellular efficacy. We will utilize established kinase inhibitors, Gefitinib and Erlotinib, as our benchmarks. These FDA-approved drugs, also built on a quinazoline scaffold, offer a robust and clinically relevant point of comparison for evaluating novel kinase inhibitors.[2][3][4]

The Scientific Rationale: Why Benchmark Against Gefitinib and Erlotinib?

The quinazoline core is a privileged scaffold in the development of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] Dysregulation of EGFR signaling is a critical driver in the development and progression of numerous cancers.[3] Gefitinib and Erlotinib are first-generation EGFR tyrosine kinase inhibitors (TKIs) that have been successfully used in the treatment of non-small cell lung cancer (NSCLC) and other malignancies.[4][5][6]

By comparing 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline against these standards, we can ascertain its relative potency, selectivity, and potential for further development. This head-to-head comparison will provide critical insights into its mechanism of action and therapeutic potential.

Experimental Design: A Multi-Faceted Approach to Benchmarking

A comprehensive evaluation of a potential kinase inhibitor requires a multi-pronged experimental approach, moving from in vitro biochemical assays to cell-based assessments of efficacy. The following sections detail the essential assays for a robust benchmarking study.

Workflow for Benchmarking a Novel Kinase Inhibitor

G cluster_0 In Vitro Assessment cluster_1 Cell-Based Assessment cluster_2 Data Analysis & Comparison biochemical_assay Biochemical Kinase Assay (e.g., ADP-Glo™) determine_ic50 Determine In Vitro IC50 biochemical_assay->determine_ic50 Quantify kinase activity compare_data Compare IC50/GI50 Values determine_ic50->compare_data cell_viability Cell Viability/Cytotoxicity Assay (e.g., MTT Assay) determine_gi50 Determine GI50/IC50 cell_viability->determine_gi50 Measure cell proliferation determine_gi50->compare_data phospho_analysis Phosphorylation Analysis (e.g., In-Cell Western/Western Blot) target_engagement Confirm Target Engagement phospho_analysis->target_engagement Measure target inhibition target_engagement->compare_data conclusion Draw Conclusions on Potency & Efficacy compare_data->conclusion Against standards start Novel Compound: 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline start->biochemical_assay start->cell_viability start->phospho_analysis standards Standards: Gefitinib & Erlotinib standards->biochemical_assay standards->cell_viability standards->phospho_analysis G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGF EGF EGFR EGFR EGF->EGFR Binds pEGFR p-EGFR (Autophosphorylation) EGFR->pEGFR Dimerization & Activation PI3K PI3K pEGFR->PI3K Ras Ras pEGFR->Ras Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Proliferation Inhibitor 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline Gefitinib / Erlotinib Inhibitor->pEGFR Inhibits

Figure 2: The canonical EGFR signaling pathway. The benchmarked compounds are expected to inhibit the autophosphorylation of EGFR (p-EGFR), thereby blocking downstream signaling through the PI3K/Akt and Ras/Raf/MEK/ERK pathways, ultimately leading to a reduction in cell proliferation and survival.

Conclusion and Interpretation of Results

By systematically applying these methodologies, you will generate a comprehensive dataset to benchmark 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline against Gefitinib and Erlotinib. The comparative analysis of in vitro IC50 values, cellular GI50/IC50 values, and the extent of target inhibition will provide a clear indication of the compound's potency and potential as a novel kinase inhibitor. A significantly lower IC50 or GI50 value compared to the standards would suggest superior potency and warrant further investigation. Conversely, a comparable or higher value will help in positioning the compound within the existing landscape of kinase inhibitors and guide future optimization efforts.

This structured approach ensures scientific rigor and provides the necessary data to make informed decisions in the drug discovery and development pipeline.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 26(21), 6649.
  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 4-Chloro-7-fluoro-2-phenylquinazoline. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • Frontiers. (n.d.). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Retrieved from [Link]

  • PLOS One. (2014, February 12). Network Meta-Analysis of Erlotinib, Gefitinib, Afatinib and Icotinib in Patients with Advanced Non-Small-Cell Lung Cancer Harboring EGFR Mutations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, August 20). In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. In STAR Protocols. Retrieved from [Link]

  • PubMed. (2007, June 15). Setting the benchmark for tailoring treatment with EGFR tyrosine kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. Retrieved from [Link]

  • Frontiers. (2022, April 19). Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, April 16). Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo. In OncoTargets and Therapy. Retrieved from [Link]

  • ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell.... Retrieved from [Link]

  • ResearchGate. (n.d.). The half maximal inhibitory concentration (IC 50 ) values of gefitinib,.... Retrieved from [Link]

  • ResearchGate. (2022, September 14). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Retrieved from [Link]

  • Brieflands. (2025, September 27). Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Erlotinib IC 50 values of murine and human PDAC cells. (A) Viability of.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, October 9). Erlotinib. In StatPearls. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, September 22). Drug resistance analysis of gefitinib-targeted therapy in non-small cell lung cancer. In Experimental and Therapeutic Medicine. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-8-fluoroquinazoline. Retrieved from [Link]

  • Reagent Database. (n.d.). 4-chloro-7-fluoro-2-(4-fluoro-phenyl)-quinazoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Dichloro-7-fluoroquinazoline. In Acta Crystallographica Section E. Retrieved from [Link]

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Optimizing Reproducibility in Kinase Inhibitor Synthesis: A Comparative Guide to 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline (hereafter referred to as CFFQ ) is a specialized electrophilic scaffold widely employed in the synthesis of dual VEGFR/EGFR kinase inhibitors. Unlike standard quinazoline building blocks (e.g., 4-chloro-6,7-dimethoxyquinazoline), CFFQ presents a unique reproducibility challenge: the synergistic electron-withdrawing effects of the 7-fluoro and 2-(2-fluorophenyl) substituents significantly increase the electrophilicity at the C-4 position.

While this enhanced reactivity facilitates rapid nucleophilic aromatic substitution (


), it simultaneously lowers the activation energy for hydrolysis. This guide provides a technical comparison of CFFQ against standard alternatives, detailing the mechanistic causality behind yield inconsistencies and offering a self-validating protocol to ensure batch-to-batch reproducibility.

Part 1: Comparative Reactivity Profiling

To understand the handling requirements of CFFQ, we must compare its electronic and steric profile against the industry-standard "Erlo-type" scaffold (4-Chloro-6,7-dimethoxyquinazoline) and the baseline unsubstituted 4-chloroquinazoline.

Table 1: Electrophilic Reactivity & Stability Comparison
FeatureTarget: CFFQ Alt 1: 6,7-Dimethoxy Analog Alt 2: Unsubstituted 4-Cl
Structure 7-F, 2-(2-F-Ph)6,7-OMe, HH, H
C-4 Electrophilicity High (Activated by F-induction)Low (Deactivated by OMe resonance)Moderate
Hydrolytic Stability Poor (

in moist air)
High (Stable for days)Moderate

Reaction Rate
Fast (Minutes to Hours)Slow (Often requires heat/catalyst)Moderate
Primary Impurity Quinazolin-4-one (Hydrolysis)N-oxide (Oxidation)Quinazolin-4-one
Purification Risk High (Degrades on acidic Silica)Low (Stable on Silica)Moderate
Mechanistic Insight: The "Fluorine Trap"

The reproducibility crisis often cited with CFFQ stems from a misunderstanding of the 7-fluoro substituent . In the 6,7-dimethoxy analog, the oxygen atoms donate electron density into the ring (Resonance effect


), stabilizing the C-Cl bond. In CFFQ, the Fluorine atom at position 7 exerts a strong Inductive withdrawal (

), pulling electron density away from the ring.

Consequence: The C-4 carbon becomes highly electron-deficient.

  • Pro: It reacts avidly with poor nucleophiles (e.g., electron-deficient anilines).

  • Con: It reacts with trace atmospheric moisture almost instantly, reverting to the inactive 4-hydroxyquinazoline (quinazolinone).

Part 2: Validated Experimental Protocols

The following protocols are designed to be self-validating . The user must confirm specific "Checkpoint" criteria before proceeding to the next step.

Protocol A: Anhydrous Storage & Handling

Unlike the dimethoxy analog, CFFQ cannot be stored in standard vials on a benchtop.

  • Receipt: Upon receipt, verify the color. Pure CFFQ is typically an off-white to pale yellow solid. A bright white powder often indicates significant hydrolysis to the quinazolinone.

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Handling: Weighing must be performed quickly. For critical GMP-like batches, weigh inside a glovebox or use a pre-tared Schlenk flask.

Protocol B: The "Scavenger-Assisted" Coupling

This protocol mitigates the hydrolysis risk by using a specific base/solvent system that scavenges trace water while activating the nucleophile.

Reagents:

  • Substrate: CFFQ (1.0 equiv)[1]

  • Nucleophile: Aniline derivative (1.1 equiv)

  • Solvent: Anhydrous 2-Propanol (IPA) or Acetonitrile (MeCN)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    

Step-by-Step Workflow:

  • System Prep: Flame-dry a 2-neck round bottom flask and cool under a stream of Argon.

  • Solvent Charge: Add anhydrous IPA. Critical Checkpoint: Water content must be <50 ppm (Karl Fischer). If KF is unavailable, add activated 3Å molecular sieves 4 hours prior.

  • Reactant Addition: Add the Aniline (Nucleophile) and DIPEA first. Stir for 10 minutes.

    • Reasoning: This creates a buffered, basic environment. If CFFQ releases HCl upon reaction, the DIPEA neutralizes it immediately, preventing acid-catalyzed hydrolysis.

  • Substrate Addition: Add CFFQ in one portion against a positive Argon flow.

  • Reaction: Heat to mild reflux (80°C).

    • Monitoring: Check TLC/LC-MS at 30 minutes.

    • Checkpoint: The CFFQ peak (

      
       X min) should disappear. If a peak at [M-Cl+OH] appears, moisture intrusion has occurred.
      
Protocol C: Non-Chromatographic Purification (The "Crash-Out" Method)

Avoid silica gel chromatography. The acidic nature of silica coupled with the moisture in the eluent will decompose CFFQ derivatives.

  • Cooling: Cool the reaction mixture to 0°C.

  • Precipitation: The product often precipitates.[2] If not, slowly add cold water (only after the starting chloride is consumed).

  • Filtration: Filter the solid.[3]

  • Wash: Wash with cold water (removes DIPEA salts) followed by cold Hexane (removes unreacted aniline).

  • Drying: Vacuum dry at 40°C over

    
    .
    

Part 3: Visualization of Reaction Dynamics

Diagram 1: The Kinetic Competition

This diagram illustrates the "Race Conditions" between the desired substitution and the parasitic hydrolysis.

ReactionPathways cluster_conditions Critical Control Factors Start CFFQ (Target) (Highly Electrophilic) Product Kinase Inhibitor (Active Drug) Start->Product Path A: Substitution (Fast if Anhydrous) Impurity Quinazolinone (Inactive Waste) Start->Impurity Path B: Hydrolysis (Catalyzed by Acid) Nu Nucleophile (Aniline) Nu->Product H2O Trace Water (Moisture) H2O->Impurity Factor1 7-Fluoro Effect: Lowers Activation Energy for BOTH paths Factor2 DIPEA Base: Neutralizes HCl Slows Path B

Caption: Kinetic competition between


 coupling (Green) and Hydrolysis (Red). The 7-F substituent accelerates both pathways, necessitating strict anhydrous control.
Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Reaction Complete? (LC-MS Check) Check1 Is Starting Material (CFFQ) Present? Start->Check1 Check2 Is Hydroxy-Impurity Present? Check1->Check2 No Action1 Add more Nucleophile + Heat Check1->Action1 Yes Action2 CRITICAL FAILURE Moisture ingress. Check2->Action2 Yes (>5%) Action3 Proceed to Precipitation Workup Check2->Action3 No (<5%)

Caption: QC workflow for determining batch viability. Presence of >5% hydroxy-impurity typically mandates batch rejection due to difficult separation.

Part 4: Troubleshooting & Quality Control

The "Ghost Peak" Phenomenon

When analyzing CFFQ by HPLC, researchers often observe a "ghost peak" that grows over time.

  • Cause: This is on-column hydrolysis. The acidity of the mobile phase (0.1% Formic Acid) hydrolyzes the C-Cl bond during the run.

  • Solution: Use a basic mobile phase (10mM Ammonium Bicarbonate, pH 8.0) or minimize run time. If the peak area of the impurity increases with injection delay, it is an artifact of analysis, not the sample itself.

NMR Validation
  • 19F NMR is the most powerful tool for this compound.

  • CFFQ Signal: Distinct shifts for the 7-F and 2-(2-F-Ph).

  • Hydrolysis Signal: The reversion to the quinazolinone causes a significant shift in the 7-F signal due to the loss of aromaticity in the pyrimidine ring.

References

  • Ala, M. et al. (2025). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead. National Institutes of Health (PMC). Link(Cited for Fluorine effect on binding and reactivity).

  • BenchChem Technical Support. (2025). Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives. BenchChem. Link(Cited for chlorination protocols and troubleshooting).

  • Mao, Z. et al. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl).[1] MDPI Molbank. Link(Cited for stability data and synthesis of fluorinated analogs).

  • OuYang, Y. et al. (2016). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. Atlantis Press.[4] Link(Cited for rapid synthetic methods of 4-chloro-7-fluoro intermediates).

  • Latorre, A. et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. MDPI. Link(Cited for regioselectivity and computational insights on C4 reactivity).

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A Comparative Guide to the Structure-Activity Relationship of 4-Substituted-7-fluoro-2-(2-fluorophenyl)quinazoline Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, particularly as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases.[1][2] The strategic placement of various functional groups on this heterocyclic system allows for the fine-tuning of inhibitory potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-substituted-7-fluoro-2-(2-fluorophenyl)quinazoline analogs, a class of compounds with significant potential in oncology.

The 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline Scaffold: A Privileged Starting Point

The parent compound, 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline, serves as a versatile intermediate in the synthesis of a diverse library of bioactive molecules.[3] Its unique substitution pattern, featuring a fluorine atom at the 7-position and a 2-fluorophenyl group at the 2-position, already confers a degree of intrinsic activity and provides multiple points for further chemical modification. The chlorine atom at the 4-position is a key reactive handle, allowing for nucleophilic aromatic substitution to introduce a wide array of functionalities.[4]

The Critical Role of the C4-Substituent: A Head-to-Head Comparison

The nature of the substituent at the C4 position of the quinazoline ring is a primary determinant of the biological activity of these analogs. The replacement of the chloro group with various amino, anilino, and other moieties dramatically influences their anticancer potency.

C4-Anilino Analogs: The Power of Aromatic Interaction

The introduction of a substituted aniline at the C4 position is a well-established strategy for enhancing the inhibitory activity of quinazoline-based kinase inhibitors.[1] This is largely attributed to the ability of the anilino group to form key hydrogen bonds and engage in hydrophobic interactions within the ATP-binding pocket of kinases like EGFR.

A systematic study of 7-fluoro-4-anilinoquinoline derivatives, a closely related scaffold, provides valuable insights into the SAR of this substitution. The data presented in Table 1 demonstrates the impact of various substituents on the aniline ring on the cytotoxic activity against HeLa (cervical cancer) and BGC823 (gastric cancer) cell lines.

Table 1: Antiproliferative Activity of 7-fluoro-4-anilinoquinoline Analogs [5]

CompoundRHeLa IC50 (μM)BGC823 IC50 (μM)
1a H17.12 ± 1.2119.27 ± 1.54
1b 2'-F15.34 ± 1.1511.10 ± 1.02
1c 3'-F12.87 ± 1.099.87 ± 0.98
1d 4'-F14.02 ± 1.1210.54 ± 1.01
1e 3'-Cl, 4'-Cl11.56 ± 1.048.98 ± 0.91
1f 3'-Cl, 4'-F10.18 ± 1.018.32 ± 0.87
Gefitinib -17.1219.27

Data is presented as the mean ± standard deviation of three independent experiments.

From this data, several key SAR observations can be made:

  • Fluorine Substitution: The introduction of a fluorine atom on the aniline ring generally leads to an increase in potency compared to the unsubstituted analog (1a ). The position of the fluorine atom is also crucial, with the 3'-fluoro substitution (1c ) showing the most significant enhancement in activity against both cell lines.

  • Chloro Substitution: The presence of chloro groups on the aniline ring, as seen in 1e and 1f , further enhances the cytotoxic activity. The combination of a 3'-chloro and a 4'-fluoro group (1f ) resulted in the most potent analog in this series. This suggests that electron-withdrawing groups at these positions are favorable for activity.

C4-Alkylamino and Diamino Analogs: Exploring Alternative Interactions

While the anilino group is a common choice, other amino-containing substituents at the C4 position can also yield potent anticancer agents. Studies on 2,4-diaminoquinazolines have shown that the introduction of an alkylamino side chain at the C4 position can lead to significant cytotoxic effects.[6]

In a study of 2-anilino-4-alkylaminoquinazoline derivatives, compounds with a simple alkylamino side chain at position 4 were synthesized and evaluated for their antitumor activities. Among the synthesized compounds, those with specific substitutions on the C2-anilino ring demonstrated the highest inhibitory effects against a panel of human cancer cell lines, including breast adenocarcinoma (MCF-7) and colon cancer (HCT-116).[6] This highlights the interplay between substituents at both the C2 and C4 positions in determining the overall biological activity.

Experimental Protocols

General Synthesis of 4-Substituted-7-fluoro-2-(2-fluorophenyl)quinazoline Analogs

The synthesis of the target compounds typically begins with the preparation of the key intermediate, 4-chloro-7-fluoro-2-(2-fluorophenyl)quinazoline. This is followed by a nucleophilic aromatic substitution reaction at the C4 position.

Step 1: Synthesis of 4-Chloro-7-fluoro-2-methylquinazoline

A similar synthetic route can be adapted for the 2-(2-fluorophenyl) analog.

Step 2: Nucleophilic Aromatic Substitution [7]

  • A mixture of the 4-chloro-7-fluoro-2-(2-fluorophenyl)quinazoline (1 equivalent) and the desired amine (1.2 equivalents) is heated in a suitable solvent (e.g., isopropanol, DMF).

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • The crude product is purified by recrystallization or column chromatography.

Synthesis_Workflow start Starting Materials intermediate 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline start->intermediate Multi-step Synthesis reaction Nucleophilic Aromatic Substitution intermediate->reaction reagents Amine Nucleophile (R-NH2) reagents->reaction product 4-Amino-7-fluoro-2-(2-fluorophenyl)quinazoline Analog reaction->product purification Purification product->purification final_product Pure Analog purification->final_product

Caption: General workflow for the synthesis of 4-amino-7-fluoro-2-(2-fluorophenyl)quinazoline analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

MTT_Assay_Workflow cell_seeding Seed Cancer Cells in 96-well Plates drug_treatment Treat Cells with Quinazoline Analogs cell_seeding->drug_treatment incubation Incubate for 48-72 hours drug_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for Formazan Formation mtt_addition->formazan_formation dissolution Dissolve Formazan Crystals formazan_formation->dissolution absorbance_reading Measure Absorbance dissolution->absorbance_reading data_analysis Calculate IC50 Values absorbance_reading->data_analysis

Caption: Step-by-step workflow of the MTT assay for evaluating cytotoxicity.

Conclusion and Future Perspectives

The structure-activity relationship studies of 4-substituted-7-fluoro-2-(2-fluorophenyl)quinazoline analogs reveal the critical importance of the C4-substituent in determining their anticancer activity. The introduction of substituted anilino groups, particularly those bearing electron-withdrawing substituents, has proven to be a highly effective strategy for enhancing potency. Furthermore, the exploration of alternative C4-substituents, such as various alkylamino and diamino moieties, continues to be a promising avenue for the discovery of novel and potent anticancer agents.

Future research in this area should focus on the synthesis and evaluation of a broader range of C4-substituted analogs to further refine the SAR and identify compounds with improved potency, selectivity, and drug-like properties. The use of computational modeling and docking studies can aid in the rational design of new analogs with enhanced binding affinity for their target kinases. Ultimately, the goal is to develop novel quinazoline-based therapeutics that can overcome the challenges of drug resistance and provide more effective treatment options for cancer patients.

References

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules. 2014;19(11):17694-17709. Available from: [Link]

  • Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Reviews. 2016;85(3):235-266. Available from: [Link]

  • Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors. ACS Med Chem Lett. 2011;2(12):911-916. Available from: [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. 2023;28(24):8009. Available from: [Link]

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Pharmaceuticals (Basel). 2022;15(10):1259. Available from: [Link]

  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. J Chem. 2022;2022:8847082. Available from: [Link]

  • Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. Res Pharm Sci. 2021;16(4):350-365. Available from: [Link]

  • SAR of quinazoline analogues synthesised. ResearchGate. Available from: [Link]

  • THEORETICAL BIO-SIGNIFICANCE EVALUATION OF QUINAZOLINE ANALOGUES. World Journal of Pharmaceutical Research. 2020;9(10):1-12. Available from: [Link]

  • 4-chloro-7-fluoro-6-methyl-2-(4-methylphenyl)quinazoline. Molport. Available from: [Link]

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules. 2022;27(24):8987. Available from: [Link]

  • 2-(4-Aminophenyl)-6-(2-([18F]fluoroethoxy))quinoline. National Center for Biotechnology Information. Available from: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. 2023;28(1):35. Available from: [Link]

  • A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. Curr Org Synth. 2023;20(1):2-20. Available from: [Link]

  • 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Front Chem. 2023;11:1289551. Available from: [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Indian J Pharm Sci. 2011;73(4):423-429. Available from: [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Pharmaceuticals (Basel). 2023;16(10):1380. Available from: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline

[1]

Executive Summary & Immediate Directives

4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline (hereafter referred to as CFFQ ) is a highly reactive heterocyclic intermediate.[1] Its primary hazard stems from the lability of the C-Cl bond at the 4-position, which renders the compound susceptible to rapid hydrolysis and nucleophilic attack.[1]

Critical Operational Rule: Do NOT dispose of CFFQ in standard "Organic Solvent" waste drums if those drums contain water, alcohols, or amines without prior quenching.[1] Doing so creates an uncontrolled exotherm and releases hydrogen chloride (HCl) gas and hydrogen fluoride (HF) byproducts within the waste container.

Immediate "Do's and Don'ts"
ActionDirectiveScientific Rationale
Storage DO store under inert gas (Argon/Nitrogen) at <4°C.Prevents atmospheric moisture hydrolysis (

mechanism).[1]
Segregation DO NOT mix with aqueous waste or oxidizers.[1]Reacts violently with nucleophiles; releases corrosive acid gases.[1]
PPE DO use double-gloving (Nitrile + Laminate).[1]Halogenated aromatics can permeate standard nitrile; CFFQ is a skin sensitizer.[1]
Disposal DO segregate as "Solid Toxic - Halogenated."Requires high-temperature incineration (>1100°C) to mineralize halogens.[1]

Chemical Profile & Hazard Identification

To handle CFFQ safely, one must understand its reactivity profile.[1] It is not merely "toxic waste"; it is a reactive electrophile .[1]

  • Pharmacophore Class: Halogenated Quinazoline (Kinase Inhibitor Intermediate).[1]

  • Reactivity Hotspot: The Carbon-4 position (

    
    ) is electron-deficient, activated by the adjacent nitrogen atoms and the electron-withdrawing fluorine at 
    
    
    .[1]
  • Primary Degradation Pathway: Hydrolysis.[1]

    
    [1]
    

Hazard Classification (GHS/OSHA):

  • Skin Corr.[1][2][3][4] 1B: Causes severe skin burns and eye damage (due to acid release on contact with moisture).[1]

  • Acute Tox. 4: Harmful if swallowed.[1][2]

  • Aquatic Acute 1: Very toxic to aquatic life (halogenated heterocycles are persistent).[1]

Pre-Disposal Stabilization (Quenching Protocol)

For quantities

11
The "Self-Validating" Quenching System

This protocol converts the reactive electrophile into a stable, non-reactive quinazolinone solid.[1]

Reagents Required:

  • Methanol (MeOH)[1]

  • 2M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

    
    )
    
  • Ice bath

Step-by-Step Procedure:

  • Dissolution: Dissolve the CFFQ waste in a minimal amount of Methanol or THF.[1]

  • Cooling: Place the vessel in an ice bath (

    
    ).
    
  • Controlled Hydrolysis: Slowly add 2M NaOH (2.0 equivalents).

    • Observation: You may see a precipitate form (NaCl) and a slight exotherm.[1]

  • Validation (The Trust Step): Spot the reaction mixture on a TLC plate (Silica).

    • Mobile Phase: 50% Ethyl Acetate / Hexanes.[1]

    • Result: The starting material (high

      
      , UV active) should disappear, replaced by the baseline spot of the hydroxy-quinazoline (highly polar).
      
  • Neutralization: Once validated, adjust pH to ~7 with dilute HCl.

  • Filtration: Filter the resulting solid. This solid is now non-reactive halogenated waste .[1]

Visualization: Quenching & Disposal Logic

The following diagram illustrates the decision matrix for handling CFFQ waste streams.

GStartCFFQ Waste GeneratedStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidQuantityCheckQuantity > 500mg?Solid->QuantityCheckQuenchStepQuenching Protocol(MeOH + NaOH -> Hydrolysis)Liquid->QuenchStepContains Reactive ClDirectDispPack in HDPE JarLabel: Toxic Solid (Halogenated)QuantityCheck->DirectDispNo (<500mg)QuantityCheck->QuenchStepYes (>500mg)ValidationTLC/LCMS Validation(Confirm 4-OH species)QuenchStep->ValidationValidation->DirectDispPrecipitateLiquidDispSegregated Liquid WasteStream: Halogenated OrganicsValidation->LiquidDispFiltrate

Figure 1: Decision matrix for the segregation and treatment of CFFQ waste.[1] Note the mandatory quenching step for bulk quantities to prevent downstream hazards.[1]

Waste Segregation & Packaging[1]

Once stabilized, the waste must be packaged according to RCRA (Resource Conservation and Recovery Act) standards.

Waste Codes (US EPA / RCRA)

While CFFQ does not have a specific "U" or "P" list code, it falls under the following characteristic codes:

  • D003 (Reactivity): If unquenched (reacts with water).[1]

  • F002 (Halogenated Solvents): If dissolved in spent halogenated solvents (DCM, Chloroform).[1]

  • General Classification: "Toxic Solid, Organic, N.O.S.[1][5] (contains 4-chloro-7-fluoro-2-(2-fluorophenyl)quinazoline)."[1]

Packaging Specifications
ComponentSpecificationReason
Primary Container HDPE (High-Density Polyethylene) or Glass.[1]Resistance to residual acidity.[1]
Secondary Containment Polypropylene tray or bucket.[1]Capture spills during transfer.[1]
Labeling "Hazardous Waste - Toxic, Corrosive".[1]Explicitly list "Halogenated" to ensure incineration.

Emergency Response (Spills & Exposure)

In the event of a spill outside the fume hood:

  • Evacuate: The hydrolysis releases HCl gas.[1] Clear the immediate area.[1][3][4]

  • PPE Up: Don Full-Face Respirator (Acid Gas cartridge) if ventilation is poor.[1]

  • Neutralize: Cover the spill with Sodium Carbonate (

    
    )  or Calcium Carbonate .[1]
    
    • Do not use paper towels initially; they will smoke/char due to acid release.[1]

  • Clean: Once bubbling ceases, sweep up the solid into a hazardous waste bag. Clean surface with soap and water.[1][3]

References

  • United States Environmental Protection Agency (EPA). (2023).[1] RCRA Regulations Title 40 CFR Part 261: Identification and Listing of Hazardous Waste.[1] Retrieved from [Link][1]

  • National Institutes of Health (NIH) - PubChem. (2023).[1] Quinazoline Derivative Safety & Hazards (Compound CID 10114995).[1] Retrieved from [Link][1]

  • American Chemical Society (ACS). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][6] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

Mastering the Safe Handling of 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline: A Guide for the Diligent Researcher

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. The compound 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline, a halogenated quinazoline derivative, is a key intermediate in the synthesis of various bioactive molecules.[1] Its structural complexity, featuring both chlorine and fluorine substitutions, necessitates a comprehensive understanding of its potential hazards and the implementation of meticulous handling protocols. This guide provides essential, experience-driven safety and logistical information to ensure the well-being of laboratory personnel and the integrity of your research.

I. Hazard Assessment and Core Safety Principles

The primary routes of potential exposure to 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline are inhalation of dust particles, skin and eye contact, and ingestion. The presence of halogenated functional groups suggests that this compound should be handled with the utmost care, treating it as a substance with high acute toxicity and the potential for skin and eye damage.

Core Principle: The "As Low As Reasonably Achievable" (ALARA) principle must be the guiding tenet for all interactions with this compound. This means minimizing exposure through a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for minimizing exposure. The following table summarizes the recommended PPE for handling 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields and a face shield.Provides a robust barrier against splashes and airborne particles, protecting the eyes and face from severe irritation or damage.[4]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene).Protects the skin from direct contact, which could lead to irritation or absorption of the compound. Always inspect gloves for integrity before use.[4]
Body Protection Flame-resistant laboratory coat, fully buttoned.Shields the body from accidental spills and splashes.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.Essential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine dust particles.[4]

III. Operational and Disposal Plans: A Step-by-Step Guide

A systematic workflow is paramount to ensuring safety. The following diagram and procedural steps outline the safe handling of 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_fume_hood Verify Fume Hood Functionality prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_materials Gather All Necessary Materials prep_ppe->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Reaction in Closed System handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate Halogenated Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste in Labeled Containers cleanup_waste->cleanup_dispose emergency_spill Small Spill: Absorb and Collect emergency_medical Seek Immediate Medical Attention emergency_spill->emergency_medical emergency_exposure Exposure: Flush Affected Area emergency_exposure->emergency_medical

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.